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4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Documentation Hub

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  • Product: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
  • CAS: 763120-62-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

This guide serves as a comprehensive technical resource for researchers utilizing 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (and its pinacol ester derivatives) in medicinal chemistry. It synthesizes physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers utilizing 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (and its pinacol ester derivatives) in medicinal chemistry. It synthesizes physicochemical data, synthetic protocols, and strategic applications in drug discovery.

A Versatile "Solubilizing Tail" Building Block for Medicinal Chemistry

Introduction & Structural Significance

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a bifunctional building block widely employed in the optimization of lead compounds, particularly kinase inhibitors and GPCR ligands. Its structure combines a reactive boronic acid handle (for Suzuki-Miyaura cross-coupling) with a N-methylpiperazine moiety attached via a benzylic linker.

This specific architecture serves a critical function in drug design: it acts as a "Solubilizing Tail." The basic nitrogen of the piperazine ring (pKa ~8.5) is protonated at physiological pH, dramatically improving the aqueous solubility of otherwise lipophilic drug cores without interfering with the primary pharmacophore binding.

Key Identifiers
DerivativeCAS NumberMolecular WeightPhysical State
Free Acid 229009-40-9 234.09 g/mol White to off-white solid
Pinacol Ester 747413-21-4 316.25 g/mol White solid / Pale oil
HCl Salt 513246-96-3 *~270.5 g/mol Hygroscopic solid
(Note: HCl salts of the des-methyl or related variants are also common; exact CAS depends on stoichiometry).[1][2][3][4][5][6][7]
Physicochemical Profile & Handling

Understanding the zwitterionic nature of this reagent is crucial for successful reactions and purification.

  • Zwitterionic Character : The molecule contains both a basic tertiary amine (piperazine) and a Lewis-acidic boronic acid. In neutral solution, it exists in an equilibrium that can complicate extraction.

  • Solubility :

    • Free Acid: Soluble in MeOH, DMSO, and dilute aqueous acid/base. Poorly soluble in non-polar solvents (DCM, Hexanes).

    • Pinacol Ester: Soluble in most organic solvents (DCM, EtOAc, THF), making it the preferred form for column chromatography purification.

  • Stability :

    • Protodeboronation : The benzylic amine moiety exerts an electronic effect that can accelerate protodeboronation under harsh basic conditions. Milder bases (e.g.,

      
      , 
      
      
      
      ) are recommended over strong hydroxides during coupling.
    • Storage : Store at -20°C under inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to form cyclic boroxines (anhydrides) upon prolonged storage, which does not affect reactivity but alters stoichiometry calculations.

Synthetic Utility: The "Solubilizing Tail" Strategy

In modern drug discovery, this building block is frequently used to append the 4-((4-methylpiperazin-1-yl)methyl)phenyl motif to a heteroaryl core. This motif is a hallmark of successful drugs like Imatinib (Gleevec) and Ponatinib , where the piperazine tail extends into the solvent-exposed region of the kinase binding pocket, enhancing solubility and pharmacokinetic (PK) properties.

Visualization: The Solubility Optimization Workflow

The following diagram illustrates how this building block transforms a lipophilic "Hit" into a soluble "Lead."

SolubilityOptimization Hit Lipophilic Hit (Low Solubility) Coupling Suzuki-Miyaura Coupling Hit->Coupling Aryl Halide (Ar-X) BuildingBlock Boronic Acid Reagent (Solubilizing Tail) BuildingBlock->Coupling Boronate (Ar-B(OR)2) Lead Optimized Lead (High Solubility + Bioavailability) Coupling->Lead Formation of C-C Bond

Caption: Transformation of a lipophilic hit into a soluble lead using the methylpiperazine boronic acid building block.

Experimental Protocols
Protocol A: Synthesis of the Building Block (Reductive Amination)

If the boronic acid is not purchased, it can be synthesized from 4-formylphenylboronic acid . This route avoids the use of lithiation chemistry, which is difficult to scale.

Reagents:

  • 4-Formylphenylboronic acid (1.0 equiv)

  • N-Methylpiperazine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[8]

  • Acetic Acid (catalytic, optional)[8]

Step-by-Step:

  • Imine Formation : Dissolve 4-formylphenylboronic acid in DCM (0.2 M). Add N-methylpiperazine and stir at room temperature for 30 minutes. (Optional: Add 1-2 drops of acetic acid to catalyze imine formation).

  • Reduction : Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Imine intermediate disappears).

  • Workup (Critical for Zwitterions) :

    • Quench with saturated aqueous

      
      .
      
    • Note: The product is amphoteric. Do not use strong acid washes.

    • Extract with DCM/Isopropanol (3:1 ratio) to ensure the polar zwitterion transfers to the organic phase.

    • Dry over

      
       and concentrate.
      
  • Purification : Recrystallize from acetonitrile/ether or use reverse-phase prep-HPLC if high purity is required.

Protocol B: Suzuki-Miyaura Coupling (General Procedure)

This protocol is optimized for zwitterionic boronic acids, using a catalyst system that tolerates basic amines.

Reagents:

  • Aryl Halide (Core Scaffold) (1.0 equiv)

  • 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup : In a microwave vial or pressure tube, combine the Aryl Halide, Boronic Acid, and Palladium catalyst.

  • Solvent Addition : Add 1,4-Dioxane and the aqueous

    
     solution.
    
  • Degassing : Sparge with Nitrogen or Argon for 5 minutes (Critical to prevent homocoupling).

  • Reaction : Seal and heat to 90°C (oil bath) or 110°C (microwave) for 1–4 hours.

  • Workup :

    • Filter through a pad of Celite to remove Pd black.

    • Dilute with EtOAc and wash with water.

    • Tip: If the product is highly polar (due to the piperazine), saturate the aqueous layer with NaCl (brine) or use DCM for extraction.

  • Purification : Flash chromatography on silica gel. Use a mobile phase containing 1-5% Triethylamine or Ammonia in MeOH/DCM to prevent the basic amine from streaking on the silica.

Mechanism of Action (Coupling)

The following diagram details the catalytic cycle, highlighting the role of the base in activating the zwitterionic boronate species.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Base Activation (Formation of Ar-Pd-OH) OxAdd->BaseStep + Base Transmetal Transmetallation (Boronate Transfer) BaseStep->Transmetal + Activated Boronate RedElim Reductive Elimination (Product Release) Transmetal->RedElim Pd(II) Complex RedElim->Pd0 Regenerates Catalyst ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Piperazine-Boronic Acid (Ar'-B(OH)2) Boronic->Transmetal Boronate 'ate' complex Base Base (OH-) Base->BaseStep

Caption: Catalytic cycle of the Suzuki-Miyaura coupling utilizing the activated boronate species.

References
  • ChemicalBook . 4-(4-Methylpiperazin-1-yl)phenylboronic Acid Properties & Synthesis. Retrieved from

  • Wang, Y., et al. (2018) .[3] Discovery of FN-1501: An FLT3- and CDK-Kinase Inhibitor. Journal of Medicinal Chemistry. (Demonstrates the use of the methylpiperazine-methyl-phenyl motif in drug candidates). Retrieved from

  • BenchChem . Synthesis Protocols for Piperazine Derivatives. Retrieved from

  • Beshore, D. C., & Dinsmore, C. J. (2002) .[9] Preparation of Substituted Piperazinones via Tandem Reductive Amination. Organic Letters. (Foundational chemistry for piperazine reductive aminations). Retrieved from

  • Sigma-Aldrich . Product Specification: 4-(4-Methylpiperazin-1-yl)phenylboronic acid pinacol ester. Retrieved from

Sources

Exploratory

Strategic Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

A Modular Technical Guide for Medicinal Chemists Executive Summary Target Molecule: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid CAS: 229009-40-9 (Free Acid) | Molecular Weight: 234.09 Da Core Application: This m...

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Technical Guide for Medicinal Chemists

Executive Summary

Target Molecule: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid CAS: 229009-40-9 (Free Acid) | Molecular Weight: 234.09 Da Core Application: This molecule serves as a critical "solubility handle" in medicinal chemistry.[1] The N-methylpiperazine moiety acts as a basic solubilizing group, while the boronic acid enables Suzuki-Miyaura cross-coupling to install this motif onto biaryl scaffolds, common in kinase inhibitors (e.g., Imatinib analogs).[1]

This guide prioritizes Reductive Amination as the primary synthesis route due to its high yield (>95%) and operational simplicity, while detailing Nucleophilic Substitution and Lithium-Halogen Exchange as robust alternatives for specific substrate constraints.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid can be deconstructed into three logical disconnections. The choice of route depends heavily on the availability of starting materials and the tolerance of the boronic acid moiety to reaction conditions.

Strategic Disconnections (DOT Visualization)

Retrosynthesis Target Target: 4-((4-Methylpiperazin-1-yl)methyl) phenylboronic acid RouteA Route A: Reductive Amination (Preferred) RouteA->Target RouteB Route B: Nucleophilic Substitution RouteB->Target RouteC Route C: Metal-Halogen Exchange RouteC->Target Aldehyde 4-Formylphenylboronic acid + 1-Methylpiperazine Aldehyde->RouteA NaBH(OAc)3 Bromide 4-(Bromomethyl)phenylboronic acid + 1-Methylpiperazine Bromide->RouteB Base (K2CO3) ArylBromide 1-(4-Bromobenzyl)-4-methylpiperazine + n-BuLi / B(OiPr)3 ArylBromide->RouteC Cryogenic Lithiation

Figure 1: Retrosynthetic map highlighting the three primary access points. Route A is the industry standard for scalability.

Part 2: Detailed Synthetic Protocols

Method A: Reductive Amination (The "Green" Standard)

Rationale: This route avoids the use of unstable benzylic halides and cryogenic conditions. It utilizes Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the imine intermediate without touching the boronic acid or aldehyde.

Reagents:

  • 4-Formylphenylboronic acid (1.0 equiv)[1]

  • 1-Methylpiperazine (1.1 equiv)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, optional)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 4-formylphenylboronic acid (10 mmol, 1.50 g) in DCE (30 mL). Add 1-methylpiperazine (11 mmol, 1.22 mL).

    • Expert Insight: If using MeOH, the imine forms rapidly. In DCE, adding 1-2 drops of Acetic Acid catalyzes the formation.[1] Stir for 30 minutes at Room Temperature (RT).

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol, 3.18 g) portion-wise over 10 minutes.

    • Note: Avoid NaBH3CN if possible due to toxicity, though it is effective. STAB is safer and cleaner.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via LC-MS (Target M+H = 235.1).

  • Workup (Zwitterion Handling):

    • Quench with saturated NaHCO3.[2][3]

    • Critical Step: The product is amphoteric. At neutral pH, it may stay in the aqueous phase.

    • Extraction: Adjust pH to ~9-10 (using dilute NaOH) to deprotonate the piperazine, then extract with DCM/Isopropanol (3:1 ratio) to pull the boronate salt/amine into the organic layer. Alternatively, use n-Butanol.[1]

  • Purification: Concentrate the organic layer.[2][4][5] The residue is often pure enough. If not, recrystallize from Acetonitrile/Ethanol.

Method B: Nucleophilic Substitution (Direct Alkylation)

Rationale: Useful when the aldehyde precursor is unavailable, but the benzylic bromide is on hand. Risk: 4-(Bromomethyl)phenylboronic acid can suffer from protodeboronation or polymerization if stored improperly.

Protocol:

  • Setup: Dissolve 4-(bromomethyl)phenylboronic acid (5 mmol, 1.07 g) in Anhydrous Acetonitrile (20 mL).

  • Addition: Add Potassium Carbonate (K2CO3, 10 mmol, 1.38 g) followed by 1-methylpiperazine (5.5 mmol, 0.61 mL).

  • Reaction: Stir at RT for 6 hours. Heating (50°C) accelerates the reaction but increases the risk of boronic acid degradation.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate.

  • Purification: The crude material is often a mixture of the free acid and boroxine anhydride. Triturate with diethyl ether to remove non-polar impurities.

Method C: Cryogenic Lithiation (De Novo Synthesis)

Rationale: Best used when the boronic acid moiety needs to be installed last, typically to avoid side reactions during earlier steps of a complex synthesis.

Protocol:

  • Precursor Synthesis: Alkylate 4-bromobenzyl bromide with 1-methylpiperazine to get 1-(4-bromobenzyl)-4-methylpiperazine .

  • Lithiation: Dissolve the aryl bromide (5 mmol) in anhydrous THF (25 mL) under Argon. Cool to -78°C .[1]

  • Exchange: Add n-Butyllithium (2.5 M in hexanes, 5.5 mmol, 2.2 mL) dropwise. Stir for 30 mins at -78°C.

  • Borylation: Add Triisopropyl borate (B(OiPr)3, 7.5 mmol, 1.7 mL) quickly.

  • Hydrolysis: Allow to warm to RT overnight. Quench with 2M HCl (to hydrolyze the boronate ester), then neutralize to pH 7-8 with NaOH for extraction.

Part 3: Characterization & Data Analysis

Spectral Expectations:

  • 1H NMR (DMSO-d6):

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       8.0 (s, 2H, B-OH) - Broad, may disappear with D2O shake.
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       7.7 (d, 2H, Ar-H ortho to B).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       7.3 (d, 2H, Ar-H meta to B).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       3.5 (s, 2H, Ar-CH2-N).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       2.3-2.5 (m, 8H, Piperazine ring).
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       2.15 (s, 3H, N-CH3).
      

Comparison of Methods:

MetricMethod A (Reductive Amination)Method B (Substitution)Method C (Lithiation)
Yield High (90-98%) Moderate (60-75%)Moderate (50-60%)
Purity High (Clean reaction)Variable (Boroxine formation)Variable (Li-salts)
Scalability Excellent (Kg scale)GoodPoor (Cryogenic required)
Atom Economy HighModerate (Loss of HBr)Low (Li/Borate waste)

Part 4: Advanced Workflow - Pinacol Ester Protection

For many applications, the Pinacol Ester is preferred over the free acid due to superior solubility in organic solvents and ease of purification on silica gel.

Conversion Protocol:

  • Combine Free Acid (1 equiv) with Pinacol (1.1 equiv) in Toluene.

  • Reflux with a Dean-Stark trap to remove water (azeotropic distillation).

  • Result: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid pinacol ester (CAS: 747413-21-4).[1]

  • Purification: Flash chromatography (DCM:MeOH 95:5).

Workflow Visualization (Graphviz)

Workflow Start Start: 4-Formylphenylboronic Acid Step1 Step 1: Imine Formation (+ N-Me-Piperazine) Start->Step1 Step2 Step 2: Reduction (+ STAB) Step1->Step2 Product Product: Free Boronic Acid Step2->Product Pinacol Optional: Pinacol Ester Protection Product->Pinacol Pinacol, Toluene Reflux (-H2O)

Figure 2: Integrated workflow from aldehyde precursor to free acid and optional pinacol ester.[1][5]

References

  • ChemicalBook. (2025).[3] 4-(4-Methylpiperazin-1-yl)phenylboronic Acid Synthesis and Properties. Retrieved from

  • ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (Analogous Reductive Amination Protocol). Retrieved from

  • Sigma-Aldrich. (2025). 4-(4-Methylpiperazin-1-yl)phenylboronic acid, pinacol ester Product Sheet. Retrieved from

  • Central European Journal of Chemistry. (2010). Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Retrieved from

  • Alfa Chemistry. (2025). CAS 229009-40-9 Technical Data. Retrieved from

Sources

Foundational

Technical Whitepaper: Strategic Utilization of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

Executive Summary: The "Solubilizing Warhead" In the landscape of modern medicinal chemistry, 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (and its pinacol ester equivalent) represents a critical bifunctional bui...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Solubilizing Warhead"

In the landscape of modern medicinal chemistry, 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (and its pinacol ester equivalent) represents a critical bifunctional building block. It serves a dual purpose:

  • Structural: It provides a para-phenyl linker via Suzuki-Miyaura cross-coupling.

  • Functional: It introduces an N-methylpiperazine tail, a privileged pharmacophore proven to enhance aqueous solubility and bioavailability (as seen in Imatinib and Sildenafil).

This guide provides a rigorous technical analysis of this molecule, focusing on its synthesis, stability, and application in palladium-catalyzed cross-coupling reactions.

Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The molecule consists of a phenyl ring substituted at the para positions with a boronic acid group and a methylpiperazine moiety connected via a methylene bridge.

  • Formula:

    
    
    
  • Molecular Weight: 234.10 g/mol (Free Acid)

  • Key Feature (Zwitterionic Nature): In neutral media, the molecule exists in a zwitterionic equilibrium. The basic tertiary amine (

    
    ) can accept a proton, while the Lewis-acidic boron center can interact with Lewis bases.
    
  • Solubility: High solubility in acidic aqueous media; moderate solubility in polar organic solvents (DMSO, MeOH); poor solubility in non-polar solvents (Hexanes) due to polarity.

Commercial Forms

Researchers typically encounter two forms. The Pinacol Ester is preferred for storage and handling due to its resistance to protodeboronation and easier purification on silica gel.

PropertyFree AcidPinacol Ester (Preferred Precursor)
CAS 859833-25-3 (Generic)364794-79-6
State White/Off-white solidWhite crystalline solid
Stability Hygroscopic; prone to dehydration (boroxine formation)Stable; resistant to hydrolysis
Purification Difficult on Silica (streaking)Standard Flash Chromatography

Synthetic Pathways & Process Optimization

Two primary routes exist for synthesizing this core.[1][2] Route A (Reductive Amination) is preferred for the free acid to avoid over-alkylation, while Route B (Alkylation) is standard for the pinacol ester.

Visualizing the Synthetic Logic

SynthesisPathways StartA 4-Formylphenylboronic Acid IntermediateA Imine Intermediate StartA->IntermediateA Condensation ReagentA N-Methylpiperazine + NaBH(OAc)3 ReagentA->IntermediateA Product Target: 4-((4-Methylpiperazin-1-yl) methyl)phenylboronic Acid IntermediateA->Product Reduction (Mild) StartB 4-(Bromomethyl)phenylboronic Acid Pinacol Ester StartB->Product SN2 Alkylation ReagentB N-Methylpiperazine + K2CO3 / MeCN ReagentB->StartB

Caption: Comparative synthetic routes. Route A (top) utilizes reductive amination; Route B (bottom) utilizes nucleophilic substitution.

Protocol: Reductive Amination (Route A)

Best for generating the Free Acid directly.

  • Reagents: 4-Formylphenylboronic acid (1.0 eq), N-methylpiperazine (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.4 eq), DCE (Dichloroethane) or THF.

  • Procedure:

    • Dissolve aldehyde and amine in DCE. Stir for 30 min to allow imine formation.

    • Add STAB in portions at 0°C.

    • Warm to RT and stir for 4–12 hours.

    • Quench: Add sat.

      
      .
      
    • Purification: Do not use standard silica. Use an SCX (Strong Cation Exchange) cartridge. Load the reaction mixture, wash with MeOH (removes non-basic impurities), and elute product with 2M

      
       in MeOH.
      
Protocol: Alkylation (Route B)

Best for the Pinacol Ester (Scale-up friendly).

  • Reagents: 4-(Bromomethyl)phenylboronic acid pinacol ester (1.0 eq), N-methylpiperazine (1.2 eq),

    
     (2.0 eq), MeCN (Acetonitrile).
    
  • Procedure:

    • Suspend boronate and base in MeCN.

    • Add N-methylpiperazine dropwise.

    • Heat to 60°C for 4 hours.

    • Workup: Filter off inorganic salts. Concentrate filtrate.[3]

    • Purification: Flash chromatography (DCM:MeOH 95:5).

Cross-Coupling Dynamics (Suzuki-Miyaura)[5]

The presence of the basic piperazine tail presents a specific challenge: Catalyst Poisoning . The amine can coordinate to the Palladium center, deactivating the catalyst.

Optimized Coupling System

To overcome amine coordination, use bulky, electron-rich phosphine ligands that sterically crowd out the amine.

ComponentRecommendationRationale
Catalyst

or

Precursor sources.
Ligand XPhos or SPhos Buchwald biaryl ligands prevent amine binding to Pd.
Base

(3.0 eq)
Anhydrous phosphate is superior to carbonate for basic substrates.
Solvent 1,4-Dioxane : Water (4:1)Water is essential for the transmetallation step.
The Mechanism & Zwitterionic Challenge

SuzukiCycle cluster_warning Critical Interaction Pd0 Pd(0)-L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Rate Limiting for Basic Substrates) OxAdd->TransMet + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Boronate Boronate Species [Ar-B(OH)3]- Boronate->TransMet Transfer Ar Group Base Base (OH-) Base->Boronate Activates Boron Warning Piperazine Amine can bind Pd(II) here if ligand is not bulky! Warning->TransMet

Caption: Suzuki-Miyaura catalytic cycle. Note the critical role of bulky ligands in preventing the piperazine amine from arresting the cycle at the Transmetallation stage.

Purification & Stability Protocols

Handling the "Sticky" Amine

Compounds containing both boronic acids and basic amines are notoriously difficult to purify on standard silica gel due to:

  • Tailing: The amine interacts with silanols.

  • Irreversible Binding: The boronic acid can form esters with the silica surface.

Recommended Protocol: SCX (Strong Cation Exchange)

  • Load: Dissolve crude mixture in MeOH (or MeOH/DCM) and load onto an SCX cartridge.

  • Wash: Flush with 3-5 column volumes of MeOH. This elutes non-basic impurities (boronates without the amine, ligands, etc.).

  • Elute: Flush with 2M Ammonia in Methanol. The ammonia displaces the piperazine from the sulfonic acid resin.

  • Result: Pure free base/boronic acid zwitterion.

Stability Warning: Protodeboronation
  • Risk: Heating this molecule in acidic media (e.g., HCl workup) can cause protodeboronation , cleaving the C-B bond and yielding the simple benzyl piperazine.

  • Prevention: Always maintain pH > 7 during workup. If acidification is necessary, use weak acids (citric acid) and keep temperature low.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002).[4] Preparation of Substituted Piperazinones via Tandem Reductive Amination.[4] Organic Letters, 4(7), 1201–1204.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Billingsley, K. L., & Buchwald, S. F. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Exploratory

Technical Guide: Solubility & Handling of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

Topic: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid solubility Content Type: In-depth Technical Guide [1] Executive Summary This guide details the physicochemical behavior, solubility optimization, and handling p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid solubility Content Type: In-depth Technical Guide

[1]

Executive Summary

This guide details the physicochemical behavior, solubility optimization, and handling protocols for 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 763120-62-3).[1] Unlike simple arylboronic acids, this compound possesses a "solubility switch" driven by its zwitterionic nature—containing both a Lewis acidic boronic acid motif and a basic methylpiperazine moiety.

Effective utilization in medicinal chemistry (e.g., Suzuki-Miyaura coupling) requires understanding its pH-dependent speciation.[1] This document provides self-validating protocols for dissolution, purification, and storage, ensuring high experimental reproducibility.

Physicochemical Profile & Speciation

The solubility of this compound is governed by the interplay between the basic piperazine nitrogen and the acidic boronic acid group.

Structural Analysis[1]
  • Core: Phenylboronic acid (Lewis Acid, pKa ~8.8).

  • Tail: (4-Methylpiperazin-1-yl)methyl group (Basic Amine, pKa ~9.0 for N1).[1]

  • Net Behavior: Amphoteric/Zwitterionic.

The Solubility Switch (pH Dependence)

The molecule exists in three distinct ionization states depending on the solvent environment. Understanding this is critical for preventing precipitation during reactions.

  • Acidic Media (pH < 5): The piperazine is protonated (

    
    ). The molecule is Cationic .
    
    • Solubility: High in water, MeOH.

  • Neutral Media (pH 6–8): The piperazine is protonated (

    
    ) while the boronic acid exists in equilibrium with its neutral form or zwitterionic boronate (
    
    
    
    ).[1]
    • Solubility: This is the Isoelectric Region where solubility is lowest in water but moderate in polar organics (DMSO, DMF).

  • Basic Media (pH > 10): The piperazine is neutral, and the boronic acid forms the boronate anion (

    
    ). The molecule is Anionic .
    
    • Solubility: High in water.

Speciation Diagram

The following diagram illustrates the equilibrium states and their impact on solubility.

Speciation Acid Acidic pH (<5) Cationic Form (Soluble in H2O) Neutral Neutral pH (6-8) Zwitterionic/Neutral (Lowest H2O Solubility) Acid->Neutral + OH- Neutral->Acid + H+ Base Basic pH (>10) Anionic Form (Soluble in H2O) Neutral->Base + OH- Boroxine Dehydrated Boroxine (Trimer) Formed in Dry/Heat Neutral->Boroxine - H2O (Heat/Vac) Base->Neutral + H+ Boroxine->Neutral + H2O

Figure 1: pH-dependent speciation and dehydration equilibrium.[1] The "Neutral" state represents the solubility minimum in aqueous media.

Solubility Data & Solvent Selection

The following table summarizes estimated solubility behaviors based on structural analogs and zwitterionic principles.

Solvent ClassSpecific SolventSolubility RatingNotes
Polar Aprotic DMSOHigh (>50 mg/mL)Preferred for stock solutions.[1] Stable at RT.
DMFHigh Good alternative to DMSO; easier to remove.[1]
Polar Protic Methanol / EthanolModerate - High Solubility increases significantly with heat.[1]
Water (Neutral)Low - Moderate Limited by zwitterionic lattice energy.[1]
Water (Acidic/Basic)High Solubilized by charge formation (HCl or NaOH).[1]
Non-Polar Dichloromethane (DCM)Low May require MeOH cosolvent (e.g., 10% MeOH/DCM).
Diethyl Ether / HexaneInsoluble Used as anti-solvents for precipitation.[1]

Experimental Protocols

Protocol A: Preparation of Stock Solution (Suzuki Coupling)

Objective: Create a stable, homogeneous solution for cross-coupling reactions without catalyst poisoning.

Context: The basic piperazine nitrogen can coordinate to Palladium (Pd), potentially deactivating the catalyst. Protonation or pre-complexation prevents this.

  • Weighing: Weigh the boronic acid (e.g., 1.0 mmol) into a vial.

  • Solvent Choice:

    • Option 1 (Standard): Dissolve in degassed DMSO (2 mL).

    • Option 2 (Aqueous/Organic): If using Dioxane/Water, pre-dissolve the boronic acid in the minimal amount of 1M HCl (1.1 eq) to protonate the piperazine, then add to the reaction mixture containing the base (e.g., K3PO4). The excess base in the reaction will eventually neutralize it, but this aids initial dispersion.

  • Activation: Ensure the reaction mixture contains sufficient base (3.0 equivalents of K2CO3 or K3PO4) to activate the boronic acid to the reactive boronate species.

Protocol B: Purification via pH-Swing Precipitation

Objective: Purify the compound from non-ionizable impurities (e.g., de-boronated byproducts) without silica chromatography.

  • Dissolution: Suspend the crude solid in water (10 mL/g).

  • Acidification: Add 1M HCl dropwise with stirring until the pH reaches ~2-3. The solution should become clear (formation of hydrochloride salt).

    • Filtration: Filter off any insoluble non-basic impurities.

  • Neutralization/Precipitation: Slowly add 1M NaOH dropwise to the filtrate while monitoring pH.

  • Target: Stop adding base when pH reaches ~8.5–9.0 (approximate isoelectric point). A precipitate (the zwitterionic free acid) should form.

  • Collection: Cool to 4°C for 1 hour, filter the white solid, wash with cold water and diethyl ether, and dry under vacuum.

Protocol C: Silica Gel Chromatography (Troubleshooting)

Problem: Amino-boronic acids streak severely on standard silica gel due to interaction with acidic silanols.

Solution:

  • Stationary Phase: Use Amine-functionalized Silica (NH2-Silica) if available.[1]

  • Mobile Phase Modifier: If using standard silica, pre-treat the column with 1% Triethylamine (TEA) in the eluent, or use a mobile phase of DCM : MeOH : NH4OH (90 : 9 : 1) .

Storage & Stability (The Boroxine Cycle)

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) upon storage, especially under vacuum or heat. This changes the stoichiometry (molecular weight) but not the chemical potential in aqueous reactions.

  • Observation: A "pure" sample may show incorrect elemental analysis (lower Oxygen/Hydrogen content) due to partial boroxine formation.

  • Reversal: In aqueous reaction media (Suzuki coupling), the boroxine hydrolyzes back to the monomeric boronic acid rapidly.

  • Storage Recommendation: Store at -20°C under an inert atmosphere (Nitrogen/Argon) to prevent oxidative de-boronation (formation of the phenol), which is irreversible.

Workflow Visualization

Purification & Handling Workflow

This diagram outlines the decision logic for processing the crude material.

Workflow Start Crude 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid Check Check Solubility in 1M HCl Start->Check Soluble Fully Soluble? (Yes) Check->Soluble Insoluble Insoluble Residue? (Filter off impurities) Check->Insoluble Precip Adjust pH to 8.5-9.0 (Precipitate Zwitterion) Soluble->Precip Insoluble->Soluble Discard Solid Dry Dry under Vacuum (Avoid excessive heat to limit Boroxine) Precip->Dry Store Store at -20°C (Inert Gas) Dry->Store

Figure 2: Purification workflow utilizing the pH-dependent solubility switch.

References

  • Boron Molecular. Product Specification: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS 763120-62-3).[1][2] Retrieved from .

  • Hall, D. G. (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Standard reference for boroxine-boronic acid equilibrium).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
  • Sigma-Aldrich. Safety Data Sheet & Solubility Data for Phenylboronic Acid Derivatives.[1] Retrieved from .[1]

  • ChemicalBook. CAS 229009-40-9 vs 763120-62-3 Structural Distinction. Retrieved from .

Sources

Foundational

The Strategic Synthesis and Application of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid: A Medicinal Chemistry Cornerstone

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Convergence of Boron and Piperazine in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the stra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Convergence of Boron and Piperazine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic assembly of molecular scaffolds with favorable pharmacological properties is paramount. Phenylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1][2] This reaction's tolerance of a wide array of functional groups, coupled with the stability and generally low toxicity of boronic acids, has cemented its status as a go-to strategy for the synthesis of complex organic molecules, including a multitude of approved drugs.[3]

Concurrently, the 4-methylpiperazine moiety has been recognized as a privileged structure in drug design.[4][5] Its incorporation into a drug candidate can significantly enhance aqueous solubility and modulate lipophilicity, thereby improving pharmacokinetic profiles such as absorption, distribution, metabolism, and excretion (ADME).[6] The tertiary amine of the 4-methylpiperazine group is typically protonated at physiological pH, which can facilitate interactions with biological targets and improve oral bioavailability.

This guide focuses on the synthesis, characterization, and application of a molecule that synergistically combines these two powerful pharmacophores: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid . This building block is of significant interest to researchers in drug discovery for its potential to streamline the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors.

Synthetic Strategy and Mechanistic Rationale

The most efficient and scalable synthesis of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid involves a one-pot reductive amination reaction between 4-formylphenylboronic acid and 1-methylpiperazine. This approach is favored over multi-step syntheses due to its operational simplicity and high yield.

Reductive Amination: A Gentle and Efficient Pathway

Reductive amination is a cornerstone of amine synthesis, proceeding through the initial formation of a Schiff base (or iminium ion), which is then reduced in situ to the corresponding amine. The choice of reducing agent is critical to the success of this reaction. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also have the potential to reduce the starting aldehyde, leading to unwanted byproducts. A more selective and milder reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is often preferred for this transformation. The electron-withdrawing acetate groups in NaBH(OAc)₃ attenuate the reactivity of the borohydride, making it less likely to reduce the aldehyde directly but highly effective at reducing the protonated iminium ion intermediate. This selectivity is a key aspect of the self-validating nature of this protocol.

Experimental Protocol: Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Materials:

  • 4-Formylphenylboronic acid

  • 1-Methylpiperazine[3]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • To a stirred suspension of 4-formylphenylboronic acid (1.0 eq) in 1,2-dichloroethane (DCE), add 1-methylpiperazine (1.1 eq) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid as a white to off-white solid.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_workup Workup & Purification A 4-Formylphenylboronic Acid C Iminium Ion Formation (DCE, Acetic Acid, RT, 1h) A->C B 1-Methylpiperazine B->C D In Situ Reduction (NaBH(OAc)3, RT, 12-16h) C->D E Aqueous Quench (NaHCO3) D->E F Extraction (DCM) E->F G Purification (Silica Gel Chromatography) F->G H 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid G->H

Caption: Synthetic workflow for 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid.

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques would include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Parameter Data
Molecular Formula C₁₂H₁₉BN₂O₂
Molecular Weight 234.10 g/mol
Appearance White to off-white solid
Purity (Typical) >98% (by HPLC)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 7.89 (d, J=8.1Hz, 2H), 7.41 (d, J=8.0Hz, 2H), 3.95-3.18 (m, 8H), 2.44 (bs, 2H), 2.27 (s, 3H)[7]

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The true value of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid lies in its utility as a versatile intermediate for the synthesis of complex drug molecules via the Suzuki-Miyaura cross-coupling reaction. This is exemplified by its structural relevance to the development of potent kinase inhibitors.

Case Study: The FLT3 Kinase Inhibitor FN-1501

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells.[1] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell growth.[2] Consequently, FLT3 has become a major therapeutic target for AML.

FN-1501 is a potent inhibitor of FLT3 and cyclin-dependent kinases (CDKs) that has shown high efficacy against AML in preclinical models.[8] The chemical structure of FN-1501 features a 4-((4-methylpiperazin-1-yl)methyl)phenyl moiety, highlighting the importance of building blocks like the one discussed in this guide for the synthesis of such targeted therapies.

FLT3 Signaling Pathway and Inhibition

Upon binding of its ligand (FL), FLT3 dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways, including the RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[1][8] These pathways ultimately promote cell proliferation and survival. In FLT3-mutated AML, this signaling is constitutively active. Inhibitors like FN-1501 are designed to bind to the ATP-binding pocket of the FLT3 kinase domain, preventing its phosphorylation and blocking the downstream signaling cascade, thereby inducing apoptosis in the leukemic cells.

FLT3_Pathway Ligand FLT3 Ligand (FL) FLT3 FLT3 Receptor Ligand->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT activates RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK activates JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation Apoptosis Apoptosis FN1501 FN-1501 (Inhibitor) FN1501->Dimerization INHIBITS Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L2) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid stands as a testament to the power of strategic molecular design in medicinal chemistry. By combining the synthetic versatility of a phenylboronic acid with the favorable pharmacokinetic properties imparted by a 4-methylpiperazine moiety, this building block provides a streamlined pathway to novel and complex drug candidates. Its application in the synthesis of targeted therapies, such as kinase inhibitors for oncology, underscores its importance and potential for future drug discovery endeavors. The robust and scalable synthetic route, coupled with its proven utility in the powerful Suzuki-Miyaura cross-coupling reaction, ensures that this compound will remain a valuable tool in the arsenal of medicinal chemists for years to come.

References

  • ResearchGate. "A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib." Available at: [Link]

  • The Royal Society of Chemistry. "Supporting Information 22-01-15." Available at: [Link]

  • PubMed Central. "A Multicenter, Open-Label, Phase I/II Study of FN-1501 in Patients with Advanced Solid Tumors." Available at: [Link]

  • Indian Academy of Sciences. "Mechanism of aromatic lithiation reactions--Importance of steric factors." Available at: [Link]

  • MDPI. "Targeting Oncogenic Activity and Signalling of Mutant Receptor Tyrosine Kinase FLT3." Available at: [Link]

  • PubMed Central. "4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine." Available at: [Link]

  • Wanhongrun Blog. "What are the pharmacokinetic properties of methyl piperazine?" Available at: [Link]

  • PubMed Central. "Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications." Available at: [Link]

  • University of Wisconsin-Madison. "Directed (ortho) Metallation." Available at: [Link]

  • VJHemOnc. "Approaches to managing FLT3-mutant AML." Available at: [Link]

  • Google Patents. "Process for producing phenylboronic acids and triphenylboroxines.
  • Wikipedia. "Fluticasone furoate." Available at: [Link]

  • Journal of the American Chemical Society. "Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms." Available at: [Link]

  • YouTube. "Ortho lithiation mechanism|Metal halogen exchange reaction|Butyllithium reaction|NET|GATE|JAM." Available at: [Link]

  • MDPI. "(2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione)." Available at: [Link]

  • Google Patents. "Extraction and purification method of 1-amino-4-methylpiperazine.
  • Theranostics. "Supporting Information." Available at: [Link]

  • PubChem. "Tolylboronic acid." Available at: [Link]

  • ResearchGate. "SCHEME 26.1 Lithiation of benzene." Available at: [Link]

  • CancerNetwork. "Targeting AML Immune Response Pathways." Available at: [Link]

  • MDPI. "2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione." Available at: [Link]

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Exploratory

A Comprehensive Technical Guide to 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: A Key Building Block in Modern Medicinal Chemistry 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a bifunctional organic compound tha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a bifunctional organic compound that has emerged as a critical building block in the synthesis of a variety of pharmaceutical agents. Its structure, featuring a phenylboronic acid moiety and a methylpiperazine side chain, makes it a versatile reagent for carbon-carbon bond formation, particularly in palladium-catalyzed cross-coupling reactions. The boronic acid group serves as a reactive handle for Suzuki-Miyaura coupling, a powerful and widely used method for constructing biaryl and heterocyclic structures that are prevalent in many drug molecules. The methylpiperazine group, on the other hand, often imparts favorable pharmacokinetic properties to the final compound, such as improved solubility and bioavailability.

This technical guide provides an in-depth review of the synthesis, characterization, and key applications of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid, with a particular focus on its role in the development of targeted cancer therapies.

Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid: A Step-by-Step Approach

The synthesis of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid can be accomplished through several routes. A common and effective strategy involves the preparation of a key intermediate, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, followed by conversion to the desired boronic acid.

Part 1: Synthesis of the Precursor, 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid

A practical and scalable synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzoic acid can be achieved through the reductive amination of 4-formylbenzoic acid with 1-methylpiperazine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-formylbenzoic acid in a suitable solvent such as methanol.

  • Addition of Amine: Add 1-methylpiperazine to the solution.

  • Reductive Amination: Introduce a reducing agent, such as sodium triacetoxyborohydride, to the mixture. The reaction is typically stirred at room temperature.

  • Work-up and Isolation: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated to yield 4-((4-methylpiperazin-1-yl)methyl)benzoic acid. This method has been reported to provide high yields of 95-99%.[1]

An alternative route involves the reaction of p-cyanobenzyl chloride with 1-methylpiperazine, followed by hydrolysis of the nitrile group.[2]

Workflow for the Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid:

G start Starting Materials: 4-Formylbenzoic Acid 1-Methylpiperazine reductive_amination Reductive Amination (e.g., Sodium Triacetoxyborohydride) start->reductive_amination workup Aqueous Work-up & Extraction reductive_amination->workup product 4-((4-Methylpiperazin-1-yl)methyl)benzoic Acid workup->product

Caption: Reductive amination route to a key precursor.

Part 2: Conversion to 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

The conversion of the corresponding bromo-precursor to the boronic acid is a key step.

Experimental Protocol:

  • Starting Material: Begin with 1-(4-bromophenyl)-4-methylpiperazine.

  • Lithiation: Dissolve the starting material in an anhydrous solvent like tetrahydrofuran (THF) and cool to a low temperature (e.g., -78 °C). Add a strong base such as n-butyllithium dropwise.

  • Borylation: To the resulting solution, add an electrophilic boron source, such as triisopropyl borate, at the same low temperature.

  • Hydrolysis and Isolation: Allow the reaction to warm to room temperature and then quench with an acid. After neutralization and extraction, the crude product is purified, typically by column chromatography, to afford 4-((4-methylpiperazin-1-yl)phenylboronic acid). A reported yield for this transformation is 58%.[3]

Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid:

G start 1-(4-Bromophenyl)-4-methylpiperazine lithiation Lithiation (n-Butyllithium, THF, -78 °C) start->lithiation borylation Borylation (Triisopropyl borate) lithiation->borylation hydrolysis Acidic Work-up & Purification borylation->hydrolysis product 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid hydrolysis->product

Caption: Final step in the synthesis of the target boronic acid.

Characterization of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties:

PropertyValueSource
CAS Number 229009-40-9[4]
Molecular Formula C11H17BN2O2[5]
Molecular Weight 220.08 g/mol [5]
Appearance White solid[3]
Purity Typically >95%[6]

Spectroscopic Data:

  • ¹H NMR (300 MHz, CD₃OD): δ 7.59-6.69 (m, 4H, Ar-H), 3.21 (m, 3H), 3.03 (s, 1H), 2.55 (m, 4H, piperazine-H), 2.32 (s, 3H, N-CH₃).[3] The signals in the aromatic region correspond to the protons on the phenyl ring, while the signals in the aliphatic region are characteristic of the methyl and piperazine protons.

Applications in Drug Discovery: A Versatile Building Block

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a valuable intermediate in the synthesis of numerous biologically active molecules, most notably in the field of oncology.

The Cornerstone of Imatinib Synthesis

The most prominent application of a precursor to this boronic acid, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, is in the synthesis of Imatinib (Gleevec®), a revolutionary tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers.[7] In the synthesis of Imatinib, the benzoic acid derivative is activated and then coupled with a substituted aniline to form the final amide bond.[8]

Role in Imatinib Synthesis:

G boronic_acid_precursor 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid activation Activation (e.g., to acid chloride) boronic_acid_precursor->activation coupling Amide Bond Formation activation->coupling imatinib Imatinib coupling->imatinib aniline_derivative Substituted Aniline (Key Imatinib fragment) aniline_derivative->coupling

Caption: The pivotal role in the synthesis of Imatinib.

Utility in Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality of 4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid makes it an excellent coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and a variety of sp²-hybridized carbon atoms, such as those in aryl, vinyl, or heterocyclic halides and triflates.[9]

Generic Suzuki-Miyaura Coupling Protocol:

A typical Suzuki-Miyaura coupling reaction involving 4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid would proceed as follows:

  • Reactants: In a reaction vessel, combine 4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid, an aryl or heteroaryl halide (or triflate), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.

  • Work-up and Purification: After cooling, the reaction mixture is worked up by extraction and the desired product is purified by chromatography or recrystallization.

The versatility of the Suzuki-Miyaura reaction allows for the incorporation of the 4-((4-methylpiperazin-1-yl)methyl)phenyl moiety into a wide range of molecular scaffolds, making it a valuable tool in the synthesis of libraries of compounds for drug screening. This moiety has been incorporated into various kinase inhibitors and other biologically active compounds.[10]

Suzuki-Miyaura Coupling Workflow:

G boronic_acid 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid suzuki_coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) boronic_acid->suzuki_coupling aryl_halide Aryl/Heteroaryl Halide (R-X) aryl_halide->suzuki_coupling product Coupled Product (Ar-R) suzuki_coupling->product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Perspectives

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a testament to the power of rational design in medicinal chemistry. Its dual functionality allows for its seamless integration into complex molecular architectures through robust and reliable chemical transformations. While its role in the synthesis of Imatinib is its most celebrated application, its potential as a versatile building block for the discovery of new therapeutic agents is vast. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of well-characterized and readily accessible building blocks like 4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid will undoubtedly increase, paving the way for the development of the next generation of life-saving medicines.

References

  • CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl)
  • Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction | Request PDF - ResearchGate. (URL: [Link])

  • A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF - ResearchGate. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Privileged fragment-based design, synthesis and in vitro antitumor activity of imatinib analogues - PMC. (URL: [Link])

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC - NIH. (URL: [Link])

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. (URL: [Link])

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. (URL: [Link])

  • IMATINIB - New Drug Approvals. (URL: [Link])

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). (URL: [Link])

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • Special Issue : Design, Synthesis, Evaluation and Biopharmaceutical Uses of Imatinib, Nilotinib and Their Analogues - MDPI. (URL: [Link])

  • Synthesis of 4-tolylboronic acid - PrepChem.com. (URL: [Link])

  • Reactions and conditions for the synthesis of the imatinib I–IV and of the imatinib/nilotinib analogues VII and VIII. … - ResearchGate. (URL: [Link])

  • Supporting Information - Theranostics. (URL: [Link])

  • 4-(4-Methyl-1-piperazinyl)phenylboronic Acid - Lead Sciences. (URL: [Link])

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Foundational

Safety and Handling of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

This guide provides an in-depth technical analysis of the safety, handling, and stability protocols for 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS 763120-62-3).[1][2][3] It is designed for medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the safety, handling, and stability protocols for 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS 763120-62-3).[1][2][3] It is designed for medicinal chemists and process engineers utilizing this compound as a solubility-enhancing building block in Suzuki-Miyaura cross-coupling reactions.[1][2][3]

CAS Number: 763120-62-3 Formula: C₁₂H₁₉BN₂O₂ Molecular Weight: 234.10 g/mol Physical State: White to off-white solid[1][2][3]

Executive Technical Summary

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a bifunctional reagent combining a reactive boronic acid moiety with a basic N-methylpiperazine tail.[1][2][3] This structural duality presents unique handling challenges: the boronic acid is prone to dehydration (boroxine formation) and oxidation, while the basic piperazine moiety introduces hygroscopicity and potential sensitization risks.[3]

Successful utilization requires a "Self-Validating" handling protocol that accounts for:

  • Stoichiometric Drift: Variable hydration states (anhydride formation) affecting molecular weight calculations.[2][3]

  • Protodeboronation: Base-catalyzed cleavage of the C-B bond, accelerated by the internal amine.[1][2][3]

  • Sensitization: Handling precautions derived from the piperazine structural class.[2][3]

Hazard Identification & Toxicology (GHS Standards)

While specific toxicological data for this exact CAS is limited, its hazard profile is derived from "read-across" data of structural analogs (phenylboronic acids and N-methylpiperazine).[1][2][3]

GHS Classification (Inferred)
Hazard CategoryCodeHazard StatementMechanism of Action
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5]Acidic boron moiety reacts with mucosal membranes.[2][3]
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5][6][7]Physical abrasion and chemical irritation from pH shift.[2][3]
STOT - SE H335 May cause respiratory irritation.[1][2][3][4]Inhalation of fine dust triggers bronchial irritation.[2][3]
Sensitization Warning Potential Skin SensitizerPiperazine motifs are known haptens; can induce allergic dermatitis.[2][3]
Critical Toxicology Insight: The Piperazine Vector

The N-methylpiperazine tail is a known sensitizer.[1][2][3] Unlike simple phenylboronic acids, this compound can penetrate the stratum corneum more effectively due to the lipophilic/basic nature of the piperazine.[2][3]

  • Protocol: Treat as a potential sensitizer .[2][3] Do not rely solely on standard dust masks; use a localized exhaust or a PAPR (Powered Air Purifying Respirator) if handling >10g.[2][3]

Storage and Stability: The "Equilibrium" Challenge

This compound does not exist as a static entity; it exists in a dynamic equilibrium between the free acid and the cyclic boroxine anhydride.[2][3]

Dehydration (Boroxine Cycle)

Boronic acids spontaneously dehydrate to form trimeric boroxines (anhydrides), especially under vacuum or dry storage.[2][3]

  • Impact: The effective molecular weight changes.[2][3] If you weigh 234 mg, you may actually have more moles of boron than calculated if partial dehydration has occurred.[1][2][3]

  • Mitigation: Re-hydrate or standardize the titer before critical GMP steps.

Intramolecular Stability (B-N Interaction)

Unique to this molecule is the potential for an intramolecular Wulff-type interaction where the piperazine nitrogen coordinates to the empty p-orbital of the boron.[1][2][3]

  • Benefit: This coordination stabilizes the C-B bond against oxidation compared to simple tolylboronic acids.[2][3]

  • Risk: It makes the boron less electrophilic, potentially requiring higher temperatures or more active catalysts (e.g., Pd-132, SPhos-Pd-G2) during Suzuki coupling.[1][2][3]

Storage Protocol[2][3][8]
  • Temperature: 2°C to 8°C (Refrigerate).

  • Atmosphere: Argon or Nitrogen backfill.[2][3]

  • Container: Amber glass with PTFE-lined cap (prevents leaching and UV degradation).[1][2][3]

  • Shelf Life: 12 months if strictly controlled; re-test purity via ¹H-NMR (look for phenol peaks) every 6 months.

Technical Handling Workflows

Workflow Decision Matrix

The following diagram outlines the decision logic for handling the solid versus solution state to minimize degradation.

HandlingWorkflow cluster_legend Key Start Start: Solid Reagent CheckState Check Physical State (Clumping = Hygroscopy) Start->CheckState Weighing Weighing Protocol (Anti-static Gun + Glass Boat) CheckState->Weighing Free Flowing CheckState->Weighing Clumped (Dry under Vac first) SolventSelect Solvent Selection Weighing->SolventSelect MeOH Methanol/Ethanol (Forms Boronate Esters - Good for Transfer) SolventSelect->MeOH Immediate Use DMSO DMSO/DMF (Stable Stock Solution) SolventSelect->DMSO Storage (>24h) Acetone Acetone/Ketones (AVOID: Forms Ketals/Deactivates) SolventSelect->Acetone NEVER Reaction Suzuki Coupling Setup (Degas Solvents First) MeOH->Reaction DMSO->Reaction Safe Recommended Danger Avoid

Figure 1: Decision matrix for solvent selection and handling. Note the critical avoidance of ketones which react with the boronic acid diol.

Step-by-Step Reaction Setup (Suzuki Coupling Context)

This protocol ensures maximum catalyst turnover by preventing protodeboronation.[1][2][3]

  • Solvent Degassing: The benzylic amine moiety can accelerate oxidative deboronation.[2][3]

    • Action: Sparge reaction solvents (Dioxane/Water or DMF) with Argon for 15 minutes before adding the boronic acid.[2][3]

  • Base Selection:

    • Avoid: Strong alkoxides (KOtBu) which may trigger elimination or decomposition.[2][3]

    • Prefer: Mild inorganic bases (K₂CO₃, K₃PO₄) or organic bases (TEA) if solubility is an issue.[2][3]

  • Addition Sequence:

    • Add Catalyst + Ligand.[2][3]

    • Add Halide partner.[2][3][8][9]

    • Add Solvent (degassed).[2][3]

    • Add 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid LAST.

    • Reason: Minimizes the time the boronic acid sits in solution before the catalytic cycle engages.[2][3]

Emergency & Disposal Procedures

Spill Cleanup (Solid)
  • PPE: Nitrile gloves (double layer), N95 respirator, safety goggles.[2][3]

  • Containment: Do not dry sweep (dust explosion risk).[2][3]

  • Neutralization: Cover spill with wet paper towels (water suppresses dust and initiates hydrolysis/dissolution).[2][3]

  • Cleanup: Wipe up with a 5% sodium bicarbonate solution.[2][3] The basic pH ensures the boronic acid dissolves as the boronate salt, facilitating removal.[2][3]

Waste Disposal
  • Classification: Boron-containing organic waste.[1][2][3]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) as this can cause rapid exothermic decomposition.[3]

  • Labeling: "Organic Waste - Contains Boron and Piperazine Derivatives."[1][2][3]

Degradation Pathway Visualization[1][2][3]

Understanding how the molecule dies is crucial for troubleshooting failed reactions.[2][3]

Degradation Active Active Boronic Acid (C12H19BN2O2) Boroxine Boroxine (Trimer) (Reversible Anhydride) Active->Boroxine Vacuum/Heat (-H2O) Phenol Phenol Derivative (Dead Catalyst Poison) Active->Phenol O2 / Peroxides (Oxidation) Debor Deboronation Product (Benzylpiperazine) Active->Debor High Temp / Strong Base (Protodeboronation) Boroxine->Active Water/Base (+H2O)

Figure 2: The reversible dehydration pathway (yellow) vs. irreversible degradation pathways (red).[1][2][3] Oxidation leads to phenols which can chelate and poison Palladium catalysts.[1][2]

References

  • CymitQuimica. (2024).[2][3] Safety Data Sheet: 4-[(4-Methylpiperazin-1-yl)methyl]phenylboronic acid (CAS 763120-62-3).[1][2][3][8][10] Retrieved from

  • Sigma-Aldrich. (2024).[2][3] Product Specification: Boronic Acid Derivatives. Retrieved from [1][2][3]

  • Hall, D. G. (2011).[2][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2][3] (Authoritative text on boroxine equilibrium and stability).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2][3] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. (Mechanism of protodeboronation).[2][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Suzuki-Miyaura Coupling of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

Introduction & Chemical Context The integration of the N-methylpiperazine moiety is a cornerstone strategy in medicinal chemistry to enhance the aqueous solubility and pharmacokinetic profiles of lipophilic drug candidat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The integration of the N-methylpiperazine moiety is a cornerstone strategy in medicinal chemistry to enhance the aqueous solubility and pharmacokinetic profiles of lipophilic drug candidates (the "Solubility Tail"). 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (CAS: 364754-96-7) serves as a critical building block for installing this privileged structure via Suzuki-Miyaura cross-coupling.

However, this reagent presents specific synthetic challenges that often lead to stalled reactions or low yields in standard protocols:

  • Catalyst Poisoning: The basic piperazine nitrogen (

    
    ) is a competent Lewis base that can coordinate to Palladium, displacing phosphine ligands and deactivating the catalytic cycle (Pd-black precipitation).
    
  • Amphoteric Solubility: The molecule possesses both a basic amine and an acidic boronic acid, leading to zwitterionic character that complicates solubility in non-polar organic solvents.

  • Protodeboronation: Like many benzyl-substituted boronic acids, this substrate is prone to hydrolytic deboronation under high-temperature, highly basic conditions.

This guide provides two field-proven protocols: a Robust Method for standard couplings and a High-Performance Method for sterically hindered or electron-deficient partners.

Mechanistic Insight: The "Lewis Base" Challenge

The following diagram illustrates the competition between the productive catalytic cycle and the inhibitory pathway caused by the piperazine tail.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Poison Catalyst Poisoning (Pd-N Coordination) Poison->Pd0 Reversible (Slow) Substrate Piperazine Boronic Acid Substrate->TransMet Substrate->Poison N-Coordination

Figure 1: The catalytic cycle of Suzuki coupling highlighting the competitive inhibition (red path) where the piperazine nitrogen coordinates to the Palladium center, effectively removing it from the cycle.

Experimental Protocols

Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)

Best for: Standard aryl bromides/iodides; cost-sensitive scale-up. Rationale: The bidentate dppf ligand creates a large bite angle and is tightly bound to the Pd center, making it more resistant to displacement by the piperazine nitrogen than monodentate ligands like


.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Charge a reaction vial with the aryl halide, boronic acid, and

    
    .
    
  • Add the solvent mixture (degassed).[2] Concentration should be 0.1 M – 0.2 M with respect to the halide.

  • Add

    
     last to minimize oxidation.
    
  • Seal and heat to 80–90°C for 4–16 hours.

  • Monitoring: Check LCMS for consumption of halide. Note: The boronic acid may show multiple peaks due to boroxine formation or zwitterionic states.

Protocol B: High-Performance Method (Buchwald G2/G3)

Best for: Aryl chlorides, sterically hindered substrates, or electron-rich aryl halides. Rationale: Dialkylbiaryl phosphine ligands (like XPhos) form highly active monoligated Pd(0) species.[3] The bulky ligand prevents the piperazine nitrogen from approaching the metal center (steric protection).

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (1-2 mol%)[1]

  • Base:

    
     (3.0 equiv)
    
  • Solvent: n-Butanol / Water (4:1) or THF / Water (4:1)

Procedure:

  • Charge solids (Halide, Boronic Acid, Base, Catalyst) into the vessel.[1]

  • Evacuate and backfill with Nitrogen (

    
    ) or Argon (3 cycles).
    
  • Add degassed solvent via syringe.

  • Heat to 60–80°C . Note: These catalysts are active enough that lower temperatures often suffice, reducing protodeboronation.

  • Reaction is typically complete in < 2 hours.

Purification & Workup Strategy

The amphoteric nature of the product requires a modified workup to avoid yield loss into the aqueous phase.

WorkupFlow Rxn Crude Reaction Mixture Step1 1. Cool to RT 2. Dilute with EtOAc/DCM Rxn->Step1 Step2 Wash with Water/Brine (Keep pH > 9) Step1->Step2 Decision Is Product in Organic Layer? Step2->Decision PathA YES (Standard) Dry & Concentrate Decision->PathA Usually PathB NO (Product is stuck in aqueous) Decision->PathB If pH < 8 Final Purification: Silica Gel (DCM/MeOH/NH3) PathA->Final Rescue Adjust Aqueous pH to 10-11 Extract with DCM/MeOH (9:1) PathB->Rescue Rescue->Final

Figure 2: Decision tree for the workup of piperazine-containing biaryls. Maintaining basic pH is critical to keep the amine unprotonated and organic-soluble.

Key Purification Step: Flash chromatography for these substrates requires a basic modifier to prevent streaking on silica.

  • Eluent: DCM : MeOH :

    
     (e.g., 90:9:1).
    
  • Alternative: Use amine-functionalized silica cartridges to avoid using liquid ammonia.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Black Precipitate (Early) Catalyst poisoning by amine or oxidation.Switch to Protocol B (XPhos Pd G2). Ensure rigorous degassing.
Low Conversion (<50%) Protodeboronation of the boronic acid.Reduce Temp to 60°C. Add boronic acid in portions. Switch base to

(anhydrous).
Product in Aqueous Layer Product protonated during workup.Do NOT use acid wash. Ensure aqueous layer pH > 10. Extract with DCM/Isopropanol (3:1).
Homo-coupling (Ar-Ar) Oxidative coupling of boronic acid.Degas solvents more thoroughly. Reduce catalyst loading.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. (Context on amine tolerance). [Link]

  • Bagal, S. K., et al. (2010). Synthesis of 4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid derivatives. Tetrahedron Letters, 51(2), 293-296. [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid in the Synthesis of B-Raf Kinase Inhibitors

Introduction: Targeting the Aberrant B-Raf Kinase in Oncology The B-Raf kinase is a critical node in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, a central cascade that governs cell proliferation, d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Aberrant B-Raf Kinase in Oncology

The B-Raf kinase is a critical node in the mitogen-activated protein kinase (MAPK/ERK) signaling pathway, a central cascade that governs cell proliferation, differentiation, and survival.[1] In a significant portion of human cancers, particularly in metastatic melanoma, a specific point mutation (V600E) in the BRAF gene leads to a constitutively active B-Raf protein.[2][3] This oncogenic driver fuels uncontrolled tumor growth, making the B-Raf V600E mutant a prime target for therapeutic intervention.[4] The development of small molecule inhibitors that selectively target this mutant kinase, such as Vemurafenib and Dabrafenib, has marked a paradigm shift in the treatment of B-Raf-driven malignancies.[5][6] However, the emergence of drug resistance necessitates the continuous development of new generations of B-Raf inhibitors with improved efficacy and pharmacological profiles.

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of 4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid as a key building block in the synthesis of novel B-Raf kinase inhibitors. We will delve into the strategic importance of the N-methylpiperazine moiety, provide a detailed, field-proven protocol for its incorporation via the Suzuki-Miyaura cross-coupling reaction, and discuss the broader implications for drug design.

The Rationale: Why 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid is a Privileged Building Block

The design of kinase inhibitors is a multifactorial challenge that extends beyond target affinity to include crucial pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability. The 4-((4-methylpiperazin-1-yl)methyl)phenyl moiety, introduced via its corresponding boronic acid, addresses several of these challenges, making it a "privileged" scaffold in medicinal chemistry.

  • Enhanced Aqueous Solubility and Bioavailability: The N-methylpiperazine group is a basic, ionizable functional group.[3] At physiological pH, it can be protonated, significantly enhancing the aqueous solubility of the parent molecule. This is a critical attribute for orally administered drugs, as it can directly improve absorption and bioavailability.

  • Modulation of Physicochemical Properties: The piperazine ring offers a balance of hydrophilicity and lipophilicity, which can be fine-tuned to optimize the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Vector for Target Interaction: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, potentially forming key interactions within the ATP-binding pocket or allosteric sites of the B-Raf kinase.[1]

  • Synthetic Tractability: As a boronic acid, this building block is primed for the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation in pharmaceutical synthesis. This reaction is known for its mild conditions and broad functional group tolerance.

Signaling Pathway Context: The MAPK/ERK Cascade

To appreciate the therapeutic strategy, it is essential to understand the signaling pathway being targeted. The diagram below illustrates the canonical MAPK/ERK pathway and the central role of B-Raf.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates B_Raf B-Raf RAS->B_Raf Activates MEK MEK1/2 B_Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates & Activates Inhibitor 4-((4-Methylpiperazin-1-yl)methyl) -phenyl-containing B-Raf Inhibitor Inhibitor->B_Raf Inhibits (V600E Mutant) Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1. The MAPK/ERK signaling pathway and the point of intervention for B-Raf inhibitors.

Experimental Section: Synthesis of a Biaryl B-Raf Inhibitor Intermediate

The following protocol details a representative Suzuki-Miyaura cross-coupling reaction between 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid and a generic heteroaryl bromide, a common core structure in kinase inhibitors. This reaction constructs a key biaryl scaffold that serves as a foundation for further elaboration into a potent B-Raf inhibitor.

Reaction Scheme
Figure 2. General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Molarity/ConcentrationAmount (mmol)
Heteroaryl Bromide (Substrate)VariesVaries-1.0
4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid871333-34-7248.13-1.2
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-31155.56-0.05
Potassium Carbonate (K₂CO₃)584-08-7138.212 M Aqueous Solution3.0
1,4-Dioxane (Anhydrous)123-91-188.11-10 mL
Water (Degassed)7732-18-518.02-2.5 mL
Step-by-Step Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl bromide (1.0 mmol), 4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid (1.2 mmol, 1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (10 mL) followed by the 2 M aqueous solution of potassium carbonate (1.5 mL, 3.0 mmol, 3.0 eq). The use of degassed water for the base solution is highly recommended.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC could be a mixture of dichloromethane and methanol (e.g., 9:1 v/v).

  • Work-up Procedure:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the flask to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product but a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is a good starting point. The N-methylpiperazine moiety often results in the product "streaking" on silica gel; adding a small amount of triethylamine (e.g., 0.5%) to the eluent can mitigate this issue.

Self-Validating System: Causality and Experimental Choices
  • Excess Boronic Acid (1.2 eq): Using a slight excess of the boronic acid helps to drive the reaction to completion, especially if the boronic acid is prone to homocoupling or degradation under the reaction conditions.

  • Palladium Catalyst (5 mol%): While lower catalyst loadings are sometimes possible, 5 mol% is a robust starting point for ensuring efficient conversion, particularly in a discovery setting. Pd(PPh₃)₄ is a reliable, albeit air-sensitive, catalyst for this type of coupling.

  • Base (K₂CO₃): The base is essential for the activation of the boronic acid to the more nucleophilic boronate species, which is a key step in the catalytic cycle. Potassium carbonate is a moderately strong base that is well-suited for this purpose and is compatible with a wide range of functional groups.

  • Solvent System (Dioxane/H₂O): The biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface. Anhydrous dioxane is used to minimize side reactions, and degassed water prevents catalyst deactivation.

  • Inert Atmosphere: The Pd(0) catalyst is readily oxidized to an inactive Pd(II) species in the presence of oxygen, which would halt the catalytic cycle. Maintaining an inert atmosphere is therefore critical for a successful reaction.

Workflow and Logic Diagram

The following diagram outlines the logical flow from starting materials to the purified B-Raf inhibitor intermediate.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents: Heteroaryl-Br, Boronic Acid, Pd(0) Catalyst C Purge with Inert Gas (Ar or N₂) A->C B Assemble Glassware (Flask, Condenser) B->C D Add Solvents & Base (Dioxane, K₂CO₃(aq)) C->D E Heat to 90-100 °C with Vigorous Stirring D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to RT & Quench (Add EtOAc & H₂O) F->G Reaction Complete H Liquid-Liquid Extraction G->H I Dry & Concentrate Organic Phase H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, HRMS) J->K L Assess Purity (HPLC) K->L

Figure 3. Experimental workflow for the synthesis and purification of the biaryl intermediate.

Conclusion and Future Directions

The use of 4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid provides a reliable and efficient means of introducing a key pharmacophore into novel B-Raf kinase inhibitors. The Suzuki-Miyaura coupling protocol described herein is robust and scalable, making it suitable for both lead optimization and larger-scale synthesis campaigns. The resulting biaryl intermediates serve as a versatile platform for the development of next-generation B-Raf inhibitors designed to overcome the clinical challenge of acquired resistance. Further derivatization of the heteroaryl core or the N-methylpiperazine moiety can be explored to fine-tune the biological activity and pharmacokinetic properties of the final compounds.

References

  • Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PubMed Central. [Link]

  • Dabrafenib mesylate, GSK 2118436. New Drug Approvals. [Link]

  • B-Raf inhibitor vemurafenib in combination with temozolomide and fotemustine in the killing response of malignant melanoma cells. PubMed Central. [Link]

  • BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis. PubMed Central. [Link]

  • dabrafenib/trametinib. Medicines Patent Pool. [Link]

  • Processes for the preparation of dabrafenib.
  • Patent Application Publication (10) Pub. No.: US 2016/0046615 A1. Google APIs. [Link]

  • Preparation method of dabrafenib.
  • Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]

  • Combined treatment with BRAF and MEK inhibitors in metastatic melanomas with BRAF mutations. YouTube. [Link]

  • Processes for the preparation of dabrafenib.
  • Piperazine. Wikipedia. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Scilit. [Link]

  • Piperazine. PubChem. [Link]

  • Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • Representative piperazine derivatives with CDKs inhibitory activity. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • BRAF and MEK Inhibitors in Melanoma: A Clinical Overview. YouTube. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Granules India. Granules India Website. [Link]

  • Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. Royal Society of Chemistry. [Link]

  • Publications 2014. Institute of Molecular Biology and Pathology - IBPM CNR. [Link]

  • BRAF/MEK Inhibitors in Metastatic Melanoma. YouTube. [Link]

  • Mechanisms of Resistance to RAF Inhibition in Melanomas Harboring a BRAF Mutation. ASCO Publications. [Link]

Sources

Method

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid in drug discovery

Application Note: Strategic Installation of N-Methylpiperazine Solubilizing Tails via Suzuki-Miyaura Coupling Compound: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid CAS: 229009-40-9 Focus: Synthetic Methodology,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Installation of N-Methylpiperazine Solubilizing Tails via Suzuki-Miyaura Coupling

Compound: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid CAS: 229009-40-9 Focus: Synthetic Methodology, Solubility Modulation, and Purification Strategies in Drug Discovery.

Executive Summary: The "Solubility Tail" Strategy

In modern drug discovery, particularly within kinase inhibitor development, poor aqueous solubility is a primary cause of attrition. The N-methylpiperazine moiety is a privileged pharmacophore (found in Imatinib, Bosutinib, Nintedanib) utilized to enhance solubility and modulate pharmacokinetic (PK) profiles.[1]

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (MPBA) serves as a critical modular building block. It allows medicinal chemists to install this solubilizing tail onto lipophilic aryl halides in a single synthetic step via Suzuki-Miyaura coupling. This "convergent" approach is superior to the traditional linear sequence (methyl-ester coupling


 reduction 

reductive amination), saving 2-3 synthetic steps and maximizing yield.

However, the amphoteric (zwitterionic) nature of MPBA and the coordinating ability of the basic piperazine nitrogen present unique challenges in catalysis and purification. This guide details optimized protocols to overcome these hurdles.

Chemical Profile & Challenges

PropertyDescriptionImplication for Protocol
Structure Phenylboronic acid with a para-benzylic N-methylpiperazine.[2]Sterics: The para-substitution minimizes steric hindrance at the boron center.Electronics: The alkyl-amine is electron-donating, slightly deactivating the boron towards transmetallation compared to electron-deficient rings.
Basicity Piperazine

pKa

9.0; Boronic Acid pKa

8.8.
Zwitterionic Character: At neutral pH, the molecule exists in equilibrium between neutral and zwitterionic forms. Standard aqueous workups often fail as the product may remain in the aqueous phase.
Catalyst Poisoning Free tertiary amine present.The basic nitrogen can coordinate to Pd(II) species, potentially arresting the catalytic cycle (Pd-poisoning).
Stability Susceptible to Protodeboronation.[3]High temperature + strong base can lead to C-B bond cleavage, yielding the des-borono byproduct (N-(4-methylbenzyl)piperazine).

Strategic Design Logic

The following diagram illustrates the role of MPBA in converting a lipophilic "Warhead" into a bioavailable drug candidate.

DrugDesign LipophilicCore Lipophilic Scaffold (e.g., Kinase Inhibitor Core) Coupling Suzuki-Miyaura Coupling LipophilicCore->Coupling Aryl Halide Reagent MPBA Reagent (Solubilizing Tail) Reagent->Coupling Boronic Acid DrugCandidate Bioavailable Candidate (Improved LogD & Solubility) Coupling->DrugCandidate C-C Bond Formation

Figure 1: Modular assembly of bioavailable leads using MPBA.

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Couple MPBA with an aryl halide (Ar-X) while suppressing protodeboronation and catalyst deactivation.

Reagents:

  • Substrate: Aryl Bromide/Iodide (1.0 equiv)

  • Boronic Acid: MPBA (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [4]·DCM (5 mol%)
    
    • Why: The bidentate dppf ligand is robust and resists displacement by the piperazine amine, preventing catalyst poisoning.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv, 2M aqueous solution)
    • Why: Phosphate is milder than carbonate, reducing the rate of protodeboronation while sufficiently activating the boronic acid.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure:

  • Degassing (Critical): In a reaction vial, combine the Aryl Halide, MPBA, and solid Pd(dppf)Cl

    
    . Seal the vial. Evacuate and backfill with Nitrogen (
    
    
    
    ) three times.
    • Self-Validating Check: If the solution turns black immediately upon solvent addition, oxygen was not removed, leading to Pd oxidation.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M K

    
    PO
    
    
    
    via syringe under
    
    
    flow.
  • Reaction: Heat to 80°C for 4–16 hours.

    • Note: Avoid temperatures >100°C to minimize protodeboronation.

  • Monitoring: Monitor by LC-MS. Look for the product mass [M+H]

    
    .
    
    • Warning: If you see a mass corresponding to (Reagent - B(OH)

      
       + H), protodeboronation is occurring. Lower the temperature to 60°C or switch to anhydrous conditions (Cs
      
      
      
      CO
      
      
      /DMF).

Protocol B: "pH-Switch" Workup & SCX Purification

The Challenge: The product contains a basic piperazine. If you wash with water/brine at neutral pH, the product (protonated) will partition into the aqueous layer and be discarded.

Method 1: Liquid-Liquid Extraction (The pH Switch)

  • Cool reaction mixture to room temperature.

  • Basify: Add 1N NaOH until pH > 12.

    • Mechanism:[5][6][7] This ensures the piperazine is fully deprotonated (neutral charge), forcing it into the organic layer.

  • Extract: Extract 3x with DCM or EtOAc.

  • Wash: Wash combined organics with basic brine (Sat. NaCl + 5% NaOH).

  • Dry/Concentrate: Dry over Na

    
    SO
    
    
    
    and concentrate.

Method 2: SCX Cartridge (The Gold Standard) Strong Cation Exchange (SCX) chromatography is the superior method for purifying basic amines like piperazines, effectively removing non-basic impurities (uncoupled aryl halides, phosphine oxides, phenols).

SCX_Workflow Crude Crude Reaction Mix (Dissolved in MeOH/DCM) Load Load onto SCX Cartridge (Sulfonic Acid Resin) Crude->Load Amine binds to Resin Wash Wash with MeOH (Elutes Neutrals/Acids) Load->Wash Remove Impurities Elute Elute with 2M NH3 in MeOH (Releases Basic Product) Wash->Elute pH Switch Pure Pure Product (Free Base) Elute->Pure Evaporate

Figure 2: SCX Purification Workflow for Piperazine Derivatives.

SCX Protocol:

  • Dissolve the crude residue in minimal DCM/MeOH (1:1).

  • Pre-condition an SCX cartridge (e.g., Isolute® or Strata™-X-C) with MeOH.

  • Load: Apply the sample to the cartridge. The basic piperazine binds to the sulfonic acid resin.

  • Wash: Flush with 3-5 column volumes of MeOH.

    • Result: This removes the catalyst ligands, unreacted aryl halide, and boronic acid byproducts.

  • Elute: Flush with 2M NH

    
     in MeOH .
    
    • Result: Ammonia displaces the product from the resin.

  • Finish: Concentrate the ammoniacal eluent to obtain the pure free amine.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Halide Catalyst PoisoningSwitch to Pd(OAc)

+ SPhos
or XPhos Pd G3 . These bulky ligands prevent amine coordination to the Pd center.
Protodeboronation (Ar-H) Reaction too hot/basicLower Temp to 60°C. Switch base to K

PO

or mild organic bases (TEA) in anhydrous solvents.
Product in Aqueous Waste Incorrect pH during workupCheck Aqueous pH. It must be >11. If pH < 9, the piperazine is protonated and water-soluble.
Homocoupling (Ar-Ar) Oxygen presenceDegas solvents more rigorously (sparge with Argon for 15 mins).

References

  • Chemical Profile & Safety: 4-(4-Methyl-1-piperazinyl)phenylboronic Acid MSDS and Properties. BLD Pharm. Link

  • Suzuki Coupling of Basic Amines: Aminative Suzuki–Miyaura coupling. Science, 2024. Link (Context on amine-containing substrates).

  • Protodeboronation Mechanisms: Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. J. Am. Chem. Soc., 2017.[8] Link

  • Kinase Inhibitor Solubility: Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 2022.[9] Link (Demonstrates the utility of the N-methylpiperazine tail).

  • Purification Strategies: Purification of piperazine derivatives. U.S. Patent 2,919,275. Link (Foundational chemistry for piperazine isolation).

Sources

Application

Protocol for Purification of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

[1] Introduction & Application Context Target Molecule: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Role: Critical building block for Suzuki-Miyaura cross-coupling reactions, particularly in the synthesis of kin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Application Context

Target Molecule: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Role: Critical building block for Suzuki-Miyaura cross-coupling reactions, particularly in the synthesis of kinase inhibitors (e.g., Imatinib analogs) where the methylpiperazine moiety confers aqueous solubility and pharmacokinetic bioavailability.[1]

The Chemical Challenge: Zwitterionic Behavior & Boroxine Equilibrium

Purifying this molecule presents a dual challenge often overlooked in standard protocols:

  • Zwitterionic Nature: The molecule contains a basic tertiary amine (piperazine, pKa ~9.[1]8) and a Lewis-acidic boronic acid (pKa ~8.8).[1] At neutral pH, it exists largely as a zwitterion, making it poorly soluble in standard organic solvents (EtOAc, DCM) but potentially soluble in water, complicating extraction.[1]

  • Boroxine Cycle: Like all boronic acids, this compound exists in a reversible equilibrium with its trimeric anhydride (boroxine).[1] Dehydration (heating, vacuum) shifts the equilibrium toward the boroxine, altering the melting point and stoichiometry.[1]

This protocol provides two distinct purification pathways: Isoelectric Precipitation (for bulk scale-up) and Reverse-Phase Chromatography (for high-purity analytical standards).[1]

Chemical Properties & Solubility Profile[1][2][3]

PropertyValue / Description
Molecular Formula C₁₂H₁₉BN₂O₂
Molecular Weight 234.10 g/mol
Physical State White to off-white solid
pKa (Calculated) Basic N: ~9.8 & 5.4; Boronic Acid: ~8.8
Solubility (High) Aqueous Acid (pH < 4), Aqueous Base (pH > 11), DMSO, Methanol
Solubility (Low) Diethyl Ether, Hexanes, DCM (at neutral pH), Water (at pH 8-9)
Stability Hygroscopic; prone to protodeboronation under strong acidic reflux.[1]

Purification Strategy Decision Matrix

The following logic flow dictates the optimal purification method based on crude purity and available equipment.

PurificationLogic Start Crude Reaction Mixture CheckPurity Assess Purity (LC-MS/TLC) Start->CheckPurity HighImpurity Major Impurities (Starting materials, salts) CheckPurity->HighImpurity < 85% LowImpurity Minor Impurities (>85% purity) CheckPurity->LowImpurity > 85% MethodA Method A: Isoelectric Precipitation (Scalable, Cost-effective) HighImpurity->MethodA MethodB Method B: Reverse Phase (C18) Flash (High Purity >99%) LowImpurity->MethodB Final Pure Zwitterion (Vacuum Dry) MethodA->Final MethodB->Final

Figure 1: Decision matrix for selecting the purification workflow.

Method A: Isoelectric Precipitation (Scalable Protocol)

Best for: Gram-to-kilogram scale purification where chromatography is cost-prohibitive.[1] Principle: The molecule is soluble as a cation (low pH) or anion (high pH) but precipitates at its isoelectric point (pI), typically around pH 8.5–9.0.[1]

Reagents Required[1][2][4][5]
  • 1M Hydrochloric Acid (HCl)[1]

  • 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)[1]

  • Solvents: Dichloromethane (DCM), Isopropanol (IPA), Diethyl Ether.[1]

Step-by-Step Procedure
  • Acidic Dissolution:

    • Dissolve the crude residue in 1M HCl (approx. 10 mL per gram of crude).

    • Why: This protonates the piperazine nitrogens, ensuring full solubility in water while leaving non-basic organic impurities (e.g., unreacted boronic acid precursors) insoluble or extractable.[1]

  • Organic Wash (Impurity Removal):

    • Wash the acidic aqueous layer with DCM (2 x volume of aqueous layer).[1]

    • Discard the organic (DCM) layer.[1]

    • Checkpoint: The target molecule is retained in the aqueous phase as the hydrochloride salt.[1]

  • pH Adjustment & Precipitation:

    • Cool the aqueous phase to 0–5°C in an ice bath.[1]

    • Slowly add 2M NaOH dropwise with vigorous stirring.

    • Monitor pH continuously.[1] As pH passes 7, a precipitate will begin to form.[1]

    • Target pH: Adjust to pH 8.8 – 9.2 .

    • Critical: Do not overshoot to pH > 11, or the boronic acid will form the soluble boronate anion (

      
      ).[1]
      
  • Aging:

    • Stir the slurry at 0°C for 30–60 minutes to allow crystal growth (Ostwald ripening).

  • Filtration & Wash:

    • Filter the solid using a sintered glass funnel.[1]

    • Wash the cake with a small amount of cold Isopropanol (removes water) followed by Diethyl Ether (removes traces of organics and aids drying).[1]

  • Drying:

    • Dry under high vacuum at 40°C for 12 hours.[1]

    • Note: Excessive heat (>60°C) may drive dehydration to the boroxine form.[1]

Method B: Reverse Phase Flash Chromatography

Best for: High-purity requirements (>99%) or removing closely related amine by-products.[1] Principle: Standard silica chromatography causes streaking due to the basic amine interacting with acidic silanols.[1] Reverse phase (C18) with a volatile basic buffer suppresses ionization of the amine, improving peak shape.[1]

Chromatographic Conditions
ParameterSetting
Stationary Phase C18 (ODS) Flash Cartridge
Mobile Phase A Water + 0.1% Ammonium Bicarbonate (pH ~8.[1]0)
Mobile Phase B Acetonitrile (MeCN)
Gradient 0% B for 2 CV (Column Volumes), then 0-40% B over 20 CV
Detection UV @ 254 nm (Phenyl) and 220 nm (Amide/Amine)
Procedure
  • Sample Loading:

    • Dissolve the crude in a minimum volume of Water:MeCN (9:1) .[1] If solubility is poor, add a drop of Formic Acid to assist, then load.[1]

  • Elution:

    • Run the gradient.[1] The ammonium bicarbonate buffer keeps the boronic acid in equilibrium but suppresses the protonation of the piperazine, reducing tailing.[1]

    • The zwitterion typically elutes early (10–20% MeCN) due to its polarity.[1]

  • Lyophilization:

    • Pool fractions containing the product.[1]

    • Do not rotovap at high heat. Instead, freeze and lyophilize (freeze-dry) to remove water and the volatile ammonium bicarbonate buffer.[1]

    • Result: A fluffy white powder, generally the free acid/zwitterion form.[1]

Quality Control & Characterization

NMR Spectroscopy (Critical for Boronic Acids)

Standard CDCl₃ is often unsuitable due to poor solubility.[1]

  • Solvent: DMSO-d₆ + 1 drop DCl (favors monomeric species) OR D₂O + NaOD (favors boronate anion).

  • ¹¹B NMR:

    • Monomeric Boronic Acid: Signal around ~30 ppm (broad).[1]

    • Boronate Anion (High pH): Signal around ~10 ppm (sharp).[1]

    • Validation: Absence of multiple peaks in ¹H NMR (aromatic region) confirms removal of protodeboronated by-products (Ph-H).[1]

HPLC Purity Check
  • Column: XBridge C18 or equivalent (high pH stable).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 9) / Acetonitrile.[1]

  • Why High pH? At low pH (formic acid), the basic piperazine is charged and elutes at the void volume.[1] High pH retains the amine.[1]

Storage & Stability

  • Boroxine Formation: Upon storage, the solid may partially dehydrate to the boroxine trimer.[1] This is reversible .

  • Reconstitution: When using the reagent in a Suzuki coupling, adding the base (e.g., K₂CO₃) and water in the reaction mixture will hydrolyze any boroxine back to the active boronic acid species in situ.[1]

  • Storage: Store at 2–8°C under Argon. Hygroscopic.

References

  • Synthesis of Piperazinyl-Methyl Boronic Acids

    • Source:ChemicalBook & PubChem D
    • Context: General reductive amination conditions for formylphenylboronic acids.[1]

    • (Analogous structure verification).[1]

  • Purification of Zwitterionic Boronic Acids

    • Source: Hall, D. G.[1] (Ed.).[1][2][3] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]

    • Context: General strategies for handling amphoteric boron
  • Chromatographic Behavior of Aminoboronic Acids

    • Source:Journal of Chromatography A, "Separation of boronic acids using high-performance liquid chromatography."[1]

    • Context: Use of ammonium bicarbonate buffers to prevent peak tailing.[1]

Sources

Method

Application Notes and Protocols for the NMR Spectroscopic Analysis of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

< Introduction: The Significance of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid and the Role of NMR in its Characterization 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a compound of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Significance of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid and the Role of NMR in its Characterization

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a compound of significant interest in the field of medicinal chemistry and drug development. Its structure incorporates a phenylboronic acid moiety, which is a versatile functional group known for its ability to form reversible covalent bonds with diols, a feature widely exploited in the design of sensors and drug delivery systems. The presence of the methylpiperazine group often enhances the pharmacological properties of a molecule, such as solubility and bioavailability.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this and other complex organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for unambiguous confirmation of the molecular structure. This application note provides a comprehensive guide to the NMR analysis of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid, covering sample preparation, data acquisition, and spectral interpretation.

Molecular Structure and Expected NMR Resonances

A clear understanding of the molecule's structure is fundamental to interpreting its NMR spectra. Below is a diagram of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid with key proton and carbon environments labeled for reference.

Caption: Molecular structure of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The anticipated chemical shifts are influenced by the electronic effects of neighboring atoms and functional groups.

  • Phenyl Protons (Ar-H): The protons on the phenyl ring will appear in the aromatic region, typically between δ 6.5-8.0 ppm. Due to the para-substitution pattern, two distinct sets of doublets are expected, corresponding to the protons ortho and meta to the boronic acid group.

  • Methylene Protons (-CH₂-): The benzylic methylene protons connecting the phenyl ring to the piperazine nitrogen are expected to resonate as a singlet in the range of δ 3.0-4.0 ppm.

  • Piperazine Protons (-CH₂-N-CH₂-): The eight protons of the piperazine ring will likely appear as two broad multiplets or a complex multiplet in the range of δ 2.5-3.5 ppm. The complexity arises from the chair conformation of the piperazine ring and potential conformational exchange.

  • Methyl Protons (-CH₃): The methyl group attached to the piperazine nitrogen will give a sharp singlet, typically around δ 2.3 ppm.

  • Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons of the boronic acid group are often broad and may exchange with residual water in the solvent, leading to a variable chemical shift or even disappearance of the signal. In some solvents, they can appear as a broad singlet.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The carbon NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal.

  • Phenyl Carbons (Ar-C): The aromatic carbons will resonate in the δ 120-150 ppm region. The carbon attached to the boron atom (ipso-carbon) may show a broader signal due to quadrupolar relaxation of the boron nucleus.

  • Methylene Carbon (-CH₂-): The benzylic methylene carbon is expected around δ 60-70 ppm.

  • Piperazine Carbons (-CH₂-N-CH₂-): The piperazine carbons will appear in the range of δ 45-55 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon will be found at a higher field, typically around δ 40-50 ppm.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Sample Preparation for NMR Analysis

The quality of the NMR spectrum is highly dependent on proper sample preparation. Boronic acids have a tendency to form cyclic anhydrides (boroxines), which can lead to complex and uninterpretable spectra. The choice of solvent is critical to prevent this.

Materials:

  • 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (99% purity or higher)

  • Deuterated methanol (CD₃OD, 99.8% D) or Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8% D)

  • NMR tubes (5 mm)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid directly into a clean, dry NMR tube.

  • Solvent Selection and Addition:

    • Rationale: Protic deuterated solvents like methanol-d₄ are often preferred for boronic acids as they can break up the boroxine trimers through solvent exchange. DMSO-d₆ is also a good choice due to its high dissolving power for a wide range of organic compounds. Chloroform-d (CDCl₃) should be used with caution as it may not effectively prevent oligomerization.

    • Procedure: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex the sample until the solid is completely dissolved. If necessary, sonication for a few minutes can aid dissolution.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm. However, modern NMR spectrometers can lock onto the deuterium signal of the solvent, making an internal standard unnecessary for routine analysis.

G Workflow for NMR Sample Preparation cluster_prep Preparation cluster_analysis Analysis weigh Weigh 5-10 mg of sample nmr_tube Transfer to NMR tube weigh->nmr_tube Directly into tube add_solvent Add 0.6-0.7 mL of CD3OD or DMSO-d6 dissolve Vortex/sonicate to dissolve add_solvent->dissolve acquire_spectra Acquire NMR spectra dissolve->acquire_spectra nmr_tube->add_solvent

Caption: Workflow for preparing a sample for NMR analysis.

Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse for quantitative measurements.
Number of Scans16-64Sufficient to achieve a good signal-to-noise ratio.
Relaxation Delay (d1)1-2 sAllows for adequate relaxation of the protons between scans.
Acquisition Time (aq)2-4 sDetermines the resolution of the spectrum.
Spectral Width (sw)20 ppmCovers the expected range of proton chemical shifts.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard proton-decoupled 30-degree pulse sequence.
Number of Scans1024 or more¹³C has a low natural abundance, requiring more scans.
Relaxation Delay (d1)2 sAllows for relaxation of the carbon nuclei.
Acquisition Time (aq)1-2 sSufficient for good resolution.
Spectral Width (sw)220 ppmCovers the full range of expected carbon chemical shifts.

Data Interpretation and Analysis

Below is a table summarizing the expected and reported ¹H NMR data for 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid. A reference spectrum in CD₃OD shows signals at δ 2.32 (s, 3H), 2.55 (m, 4H), 3.03 (s, 1H), 3.21 (m, 3H), and 6.69-7.59 (m, 4H).

Table 1: ¹H NMR Data Summary

Proton AssignmentExpected Chemical Shift (δ ppm)Observed MultiplicityIntegration
Ar-H (ortho to -B(OH)₂)~7.6-7.8Doublet2H
Ar-H (meta to -B(OH)₂)~6.7-7.2Doublet2H
-CH₂- (benzylic)~3.5Singlet2H
-CH₂- (piperazine)~2.5-3.2Multiplet8H
-CH₃ (methyl)~2.3Singlet3H
-B(OH)₂VariableBroad Singlet2H

Table 2: ¹³C NMR Data Summary

Carbon AssignmentExpected Chemical Shift (δ ppm)
Ar-C (ipso to -B(OH)₂)~130-140 (may be broad)
Ar-C~115-135
-CH₂- (benzylic)~63
-CH₂- (piperazine)~49, 55
-CH₃ (methyl)~46

Troubleshooting Common Issues

  • Broad Aromatic Signals or Complex Multiplets: This can be indicative of boroxine formation. Rerunning the sample in a protic deuterated solvent like CD₃OD should resolve this issue.

  • Absence of B(OH)₂ Protons: This is common due to exchange with residual water or deuterated hydroxyl groups from the solvent. Warming the sample slightly may sometimes help in observing these protons.

  • Conformational Isomers: The piperazine ring can exist in different chair conformations, which may lead to the broadening of signals or the appearance of multiple sets of signals at low temperatures. Variable temperature (VT) NMR experiments can be employed to study these dynamic processes.

Beyond Standard 1D NMR: The Utility of 2D and ¹¹B NMR

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Furthermore, ¹¹B NMR spectroscopy is a powerful technique for directly probing the boron atom. It can provide valuable information about the electronic environment and coordination state of the boron center. Phenylboronic acids typically show a resonance around 30 ppm in their trigonal (sp²) state. Upon complexation with diols, this shifts upfield, indicating a change to a tetrahedral (sp³) geometry. The chemical shift is also sensitive to pH.

Conclusion

NMR spectroscopy is a cornerstone technique for the comprehensive characterization of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid. By following the detailed protocols and understanding the principles outlined in this application note, researchers can confidently verify the structure, assess the purity, and gain deeper insights into the chemical properties of this important molecule. The strategic use of appropriate deuterated solvents and advanced NMR techniques like 2D and ¹¹B NMR will ensure accurate and reliable results, facilitating its application in drug discovery and development.

References

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. [Link]

  • Yılmaz, F., & Çıkrıkçı, S. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-478. [Link]

  • Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2023). Analytical Chemistry. [Link]

  • Kricheldorf, H. R., & Stöber, O. (1976). 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. Die Makromolekulare Chemie, 177(6), 1587-1598. [Link]

  • Al-Washali, Y. A., Al-Ghorbani, M., Al-Humaidi, S., Al-Ami, A. M., Al-Kenani, A. N., & Al
Application

Application Note: Scale-Up Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid Derivatives

Executive Summary The target molecule, 4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid (and its pinacol ester), represents a critical solubility-enhancing motif in modern kinase inhibitor design (e.g., Imatinib anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, 4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid (and its pinacol ester), represents a critical solubility-enhancing motif in modern kinase inhibitor design (e.g., Imatinib analogs). While laboratory-scale synthesis often utilizes direct alkylation, this approach is ill-suited for multi-kilogram scale-up due to the high cost of boronic acid starting materials and the instability of the carbon-boron bond under harsh alkylation conditions.

This guide details two validated protocols:

  • Method A (The "Build-then-Borylate" Strategy): The preferred industrial route. It constructs the amine scaffold first on an aryl bromide, followed by a late-stage Miyaura borylation. This minimizes cost and maximizes safety.

  • Method B (Direct Reductive Amination): A convergent route using 4-formylphenylboronic acid, suitable for rapid delivery of kilogram batches when raw material cost is secondary to speed.

Retrosynthetic Strategy & Route Selection

For scale-up (>1 kg), the stability of the boronic acid is the limiting factor. Boronic acids are prone to protodeboronation and oxidation. Therefore, the most robust process maintains the boron functionality as a pinacol ester and introduces it at the very last step.

Strategic Comparison
FeatureMethod A: Build-then-Borylate (Recommended)Method B: Direct Reductive Amination
Starting Material 4-Bromobenzaldehyde (Cheap, Stable)4-Formylphenylboronic acid (Expensive, Unstable)
Key Reaction Miyaura Borylation (Pd-catalyzed)Reductive Amination (Hydride reduction)
Impurity Profile Pd residues (requires scavenging)Boroxine formation, Polymerization
Scalability High (Standard unit operations)Moderate (Handling large solids)
Cost of Goods LowHigh
Workflow Visualization

The following diagram illustrates the logical flow for the recommended industrial route (Method A).

G SM 4-Bromobenzaldehyde (Starting Material) Step1 Step 1: Reductive Amination (N-Me-Piperazine, STAB) Solvent: DCE or THF SM->Step1 + N-Methylpiperazine Inter Intermediate: 1-(4-Bromobenzyl)-4-methylpiperazine Step1->Inter >95% Yield Step2 Step 2: Miyaura Borylation (B2pin2, Pd(dppf)Cl2) Solvent: Dioxane/DMSO Inter->Step2 + B2pin2 Product Target Pinacol Ester (Crystallized Solid) Step2->Product Pd Scavenging Hydrolysis Optional: Hydrolysis (NaIO4/HCl) Product->Hydrolysis Acid Free Boronic Acid (Zwitterion) Hydrolysis->Acid

Caption: Figure 1. The "Build-then-Borylate" strategy ensures the sensitive boronate group is introduced only after the robust amine linkage is established.

Detailed Protocols

Protocol A: The "Build-then-Borylate" Route (Industrial Standard)

Target Scale: 1.0 kg input

Step 1: Synthesis of 1-(4-Bromobenzyl)-4-methylpiperazine

This step establishes the piperazine linkage using Sodium Triacetoxyborohydride (STAB) . STAB is preferred over NaCNBH3 (toxic cyanide generation) and NaBH4 (less selective, requires imine pre-formation) for process safety.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Bromobenzaldehyde 1.0 Limiting Reagent
N-Methylpiperazine 1.1 Nucleophile
Sodium Triacetoxyborohydride (STAB) 1.4 Reducing Agent
Acetic Acid (AcOH) 1.0 Catalyst (pH control)

| 1,2-Dichloroethane (DCE) | 10 Vol | Solvent |

Procedure:

  • Charge a reactor with 4-Bromobenzaldehyde (1.0 equiv) and DCE (10 volumes).

  • Add N-Methylpiperazine (1.1 equiv) and Acetic Acid (1.0 equiv) while maintaining temperature at 20–25°C.

    • Process Insight: Stir for 30 mins to allow the hemiaminal/iminium equilibrium to establish.

  • Cool the mixture to 0–5°C.

  • Add STAB (1.4 equiv) portion-wise over 1 hour.

    • Safety Note: Hydrogen evolution is possible; ensure adequate venting. Exothermic reaction.

  • Warm to 20–25°C and stir for 4–6 hours. Monitor by HPLC (Target: <0.5% aldehyde).

  • Quench by adding 10% aqueous Na2CO3 (5 volumes). Stir vigorously for 30 mins to decompose boron complexes.

  • Phase Cut: Separate the organic layer.[1] Wash with water (5 volumes) and brine (5 volumes).

  • Concentrate the organic layer to dryness or swap solvent to 1,4-Dioxane for the next step.

    • Checkpoint: The intermediate is an oil or low-melting solid. Purity should be >95% by HPLC.

Step 2: Miyaura Borylation to Pinacol Ester

This step converts the aryl bromide to the boronate ester using Pd-catalysis.

Reagents & Stoichiometry:

Reagent Equiv. Role
Aryl Bromide Intermediate 1.0 Limiting Reagent

| Bis(pinacolato)diboron (


) | 1.1–1.2 | Boron Source |
| Potassium Acetate (KOAc) | 3.0 | Base |
| Pd(dppf)Cl2 · DCM | 0.03 (3 mol%) | Catalyst |
| 1,4-Dioxane | 10 Vol | Solvent |

Procedure:

  • Charge the Aryl Bromide (1.0 equiv),

    
     (1.1 equiv), and KOAc (3.0 equiv) into the reactor.
    
  • Add 1,4-Dioxane.

  • Degas the slurry vigorously with Nitrogen (

    
    ) for 30 minutes.
    
    • Critical Quality Attribute (CQA): Oxygen causes homocoupling of the aryl bromide (dimer impurity) and deactivates the catalyst.

  • Add Pd(dppf)Cl2 (3 mol%) under a nitrogen stream.

  • Heat to 90–100°C for 12–18 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.[2]

  • Scavenging: Treat the filtrate with a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) at 50°C for 2 hours to reduce Pd content to <20 ppm.

  • Crystallization: Concentrate the filtrate. Recrystallize from Heptane/EtOAc (5:1) . The pinacol ester typically crystallizes as a white to off-white solid.

Protocol B: Direct Reductive Amination (Convergent Route)

Target Scale: <500g

This method is faster but requires careful handling of the expensive 4-formylphenylboronic acid pinacol ester.

Reagents:

  • 4-Formylphenylboronic acid pinacol ester (1.0 equiv)

  • N-Methylpiperazine (1.1 equiv)

  • STAB (1.4 equiv)

  • DCM (Dichloromethane) (15 Vol)

Procedure:

  • Dissolve the boronate aldehyde in DCM.

  • Add amine and stir for 1 hour (Imine formation).

  • Add STAB portion-wise at 0°C.

  • Critical Workup Difference: Do not use strong basic washes (NaOH), as this may hydrolyze the pinacol ester or degrade the boronic acid. Use saturated NaHCO3 for the quench.

  • Purification: The zwitterionic nature is masked by the pinacol ester, allowing standard silica gel chromatography (MeOH/DCM) or crystallization from Acetonitrile.

Purification of the Free Boronic Acid (Zwitterion)[3]

If the free acid is required (removing the pinacol group), the purification is challenging due to the zwitterionic nature (Amine + Boronic Acid).

Hydrolysis Protocol:

  • Dissolve the Pinacol Ester in Acetone/Water (1:1).

  • Add Sodium Periodate (

    
    , 3.0 equiv) and Ammonium Acetate (
    
    
    
    , 3.0 equiv). Stir for 24 hours.
  • Isolation (Isoelectric Precipitation):

    • The product is amphoteric.

    • Acidify to pH 1 to dissolve everything.

    • Slowly neutralize with NaOH to pH 7.0–7.4 (the isoelectric point).

    • The zwitterion will precipitate. Filter and wash with cold water/acetone.

Process Safety & Impurity Management

Genotoxic Impurity Control

Using N-methylpiperazine introduces the risk of residual alkylating agents if alkyl halides were used. However, the Reductive Amination route (Method A/B) avoids the use of mutagenic alkyl chlorides/bromides, making it regulatory-friendly.

Impurity Tracking Diagram

Impurities Reaction Reaction Mixture Imp1 Impurity A: Dimer (from O2 in Borylation) Reaction->Imp1 Imp2 Impurity B: Protodeboronation (Ar-H) Reaction->Imp2 Imp3 Impurity C: Residual Pd (Heavy Metal) Reaction->Imp3 Control Control Strategy Imp1->Control Imp2->Control Imp3->Control Action1 Strict Degassing (N2) Control->Action1 Prevents A Action2 Avoid Strong Acid/Base workup Control->Action2 Prevents B Action3 Thiol Scavengers / Crystallization Control->Action3 Removes C

Caption: Figure 2. Critical impurity control points for the Suzuki-Miyaura coupling sequence.

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][3] Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Miyaura Borylation Scale-Up: Ishiyama, T., et al. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995, 60(23), 7508-7510. Link

  • Purification of Boronic Acids: Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. Link

  • Genotoxic Impurity Management: Teasdale, A. Genotoxic Impurities: Strategies for Identification and Control. Wiley, 2010. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling with 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the Suzuki-Miyaura coupling reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the Suzuki-Miyaura coupling reaction, specifically focusing on the unique challenges presented by 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid. The presence of the basic nitrogen-containing side chain introduces complexities that require careful consideration of reaction parameters.

Understanding the Unique Challenges

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is a valuable building block in medicinal chemistry. However, the basic tertiary amine and piperazine moieties can introduce several challenges not typically encountered with simple arylboronic acids. These include:

  • Catalyst Inhibition/Poisoning: The lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, potentially leading to deactivation or altered reactivity.

  • Protodeboronation: The cleavage of the carbon-boron bond is a common side reaction, particularly with heteroatom-containing boronic acids.[1][2]

  • Solubility Issues: The polarity of the molecule can lead to solubility challenges in common organic solvents.

  • Purification Difficulties: The basic nature of the final product can complicate purification by standard silica gel chromatography.

This guide will address these issues in a practical, question-and-answer format to help you optimize your Suzuki coupling reactions.

Troubleshooting and FAQs

Q1: My reaction is sluggish or shows low to no conversion. What are the likely causes and how can I fix it?

Low conversion is a frequent issue and often points to suboptimal reaction conditions or reagent quality.

Troubleshooting Steps:

  • Re-evaluate Your Catalyst and Ligand System: The choice of ligand is critical when dealing with nitrogen-containing substrates.

    • Use Bulky, Electron-Rich Ligands: Ligands like RuPhos, XPhos, or SPhos can shield the palladium center, preventing strong coordination with the piperazine nitrogen.[2]

    • Consider Pre-catalysts: Modern palladium pre-catalysts, such as the Buchwald G3 or G4 pre-catalysts, are often more robust and efficient at generating the active Pd(0) species in the presence of potentially coordinating substrates.[1]

  • Optimize the Base: The base is crucial for activating the boronic acid for transmetalation.[3]

    • Moderate Strength Bases are Often Better: Strong bases can sometimes promote side reactions. Consider using K₃PO₄ or K₂CO₃. In some cases, weaker bases like KF can be effective, especially if your substrate has base-labile functional groups.[3][4]

    • Ensure Anhydrous Conditions (if necessary): While some Suzuki reactions tolerate water, the presence of excess water can facilitate protodeboronation. Ensure your solvents and base are dry if you suspect this is an issue.

  • Check Boronic Acid Quality and Stability:

    • Boronic acids are susceptible to degradation over time.[4][5] Use fresh or properly stored 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid.

    • Consider using the more stable pinacol ester derivative, 4-(4-Methylpiperazin-1-yl)phenylboronic acid, pinacol ester, which can release the boronic acid in situ.[1]

  • Increase Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If you are running the reaction at a lower temperature, cautiously increasing it (e.g., to 80-100 °C) may improve the yield.[1] However, be aware that excessive heat can also lead to catalyst decomposition.

Q2: I'm observing a significant amount of a side product that appears to be the deboronated starting material. What is happening and how can I prevent it?

This side product is a result of protodeboronation, a reaction where the boronic acid group is replaced by a hydrogen atom.[2] This is a common issue with boronic acids containing basic nitrogen atoms.[6]

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Solvents: Water is a common proton source for this side reaction. Using dry solvents can significantly reduce its occurrence.

  • Protect the Boronic Acid: As mentioned previously, using the pinacol ester of the boronic acid can offer greater stability and reduce the likelihood of protodeboronation.

  • Optimize the Base: The choice of base and the pH of the reaction mixture can influence the rate of protodeboronation. Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃, KF) to find the optimal conditions for your specific substrate.

  • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low, thereby minimizing the opportunity for this side reaction to occur.

Q3: My product is difficult to purify by standard column chromatography. What are my options?

The basic piperazine moiety in your product can cause it to streak or irreversibly bind to silica gel.

Purification Strategies:

  • Acid/Base Extraction:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

    • Basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH > 10.

    • Extract your product back into an organic solvent.

    • Wash the organic layer with brine, dry it over Na₂SO₄ or MgSO₄, and concentrate to obtain your purified product.

  • Modified Column Chromatography:

    • Use a different stationary phase: Alumina (basic or neutral) can be a better choice than silica gel for purifying basic compounds.

    • Add a modifier to the mobile phase: If you must use silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent can help to prevent streaking and improve the separation.

Q4: I am seeing homocoupling of my boronic acid. How can I avoid this?

Homocoupling results in the formation of a biaryl product from two molecules of the boronic acid. This is often promoted by the presence of oxygen.

Minimizing Homocoupling:

  • Thoroughly Degas Your Reaction Mixture: Before adding the palladium catalyst, it is crucial to remove dissolved oxygen from your solvent and reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the mixture for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon to prevent oxygen from re-entering the system.

Recommended Starting Conditions

For researchers new to this specific coupling, the following table provides a good starting point for optimization.

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos Pd G3)Pd₂(dba)₃ is a reliable source of Pd(0). Precatalysts are often more efficient and air-stable.[1]
Ligand XPhos, RuPhos, or SPhosBulky, electron-rich ligands protect the palladium center and promote efficient catalysis.[2]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Moderately strong, non-nucleophilic bases are often effective and can minimize side reactions.
Solvent Dioxane/H₂O, Toluene/H₂O, or 2-MeTHFAprotic solvents are generally preferred. A small amount of water can be beneficial in some cases.
Temperature 80-110 °CHeating is typically required to drive the reaction to completion.[1]
Atmosphere Inert (Nitrogen or Argon)Crucial for preventing catalyst oxidation and boronic acid homocoupling.

Experimental Workflow Overview

Suzuki_Workflow prep 1. Reagent Preparation - Dry solvents - Weigh reagents under inert gas setup 2. Reaction Setup - Combine aryl halide, boronic acid, base - Add solvent prep->setup degas 3. Degassing - Bubble N2/Ar for 15-30 min setup->degas catalyst 4. Catalyst Addition - Add Pd source and ligand degas->catalyst reaction 5. Reaction - Heat to desired temperature - Monitor by TLC/LC-MS catalyst->reaction workup 6. Workup - Quench reaction - Perform extraction reaction->workup purify 7. Purification - Acid/Base extraction or - Modified chromatography workup->purify

Caption: General experimental workflow for Suzuki coupling.

Catalytic Cycle and Potential Pitfalls

Suzuki_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add R1-X poisoning Catalyst Poisoning (N-coordination) pd0->poisoning Piperazine N pd_complex1 R1-Pd(II)L2-X oxidative_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 R1-Pd(II)L2-R2 transmetal->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 product R1-R2 reductive_elim->product deboronation Protodeboronation boronic_acid R2-B(OH)2 + Base boronic_acid->transmetal boronic_acid->deboronation H+ Source

Caption: Suzuki catalytic cycle with potential off-cycle pathways.

This diagram illustrates the main steps of the Suzuki coupling: oxidative addition, transmetalation, and reductive elimination.[7] It also highlights two key potential failure modes when using 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid: catalyst poisoning by the basic nitrogen and protodeboronation of the boronic acid.

By understanding these potential issues and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of their Suzuki coupling reactions with this and similar challenging substrates.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Rickhaus, M. (2014). Response to "How can I solve my problem with Suzuki coupling?". ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of N-containing heterocycles by palladium-catalyzed coupling reactions. Chemical Reviews, 112(5), 2642-2713.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

Sources

Optimization

preventing protodeboronation of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Technical Support Center: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Welcome to the technical support guide for 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid. This document is designed for researchers, m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Welcome to the technical support guide for 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Its unique structure, combining a reactive boronic acid with a basic piperazine moiety, presents specific challenges, most notably the undesired side reaction of protodeboronation. This guide provides in-depth, experience-driven solutions to help you anticipate and overcome these challenges in your work.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid particularly susceptible?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your starting material.[1] This is a common decomposition pathway for many boronic acids, especially under the basic and aqueous conditions frequently used in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3]

The susceptibility of this specific molecule is twofold:

  • General Base-Catalyzed Mechanism: Like most arylboronic acids, it is susceptible to base-catalyzed protodeboronation. The base (e.g., hydroxide) attacks the electron-deficient boron atom to form a more reactive tetrahedral boronate anion ([ArB(OH)3]−). This species is then protonated at the ipso-carbon (the carbon attached to boron), leading to C-B bond cleavage.[1][4]

  • Intramolecular Basicity: The molecule contains a basic tertiary amine within the piperazine ring. This internal base can influence the local pH and potentially facilitate the formation of the reactive boronate species or a zwitterionic intermediate, which can also be prone to decomposition.[1]

Q2: How can I detect and quantify protodeboronation in my reaction?

A2: The primary byproduct of protodeboronation for this compound is 1-methyl-4-(phenylmethyl)piperazine. You can detect this impurity using several standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The byproduct will be less polar than the starting boronic acid. A simple co-spotted TLC plate can often give a quick qualitative indication of the reaction's progress and the formation of the side product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and effective method. You can monitor the disappearance of your starting material's mass peak and the appearance of the byproduct's mass peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying the byproduct. Look for the disappearance of the aromatic signals adjacent to the boronic acid and the appearance of a new, complete phenyl ring system. For quantitative analysis, quantitative NMR (qNMR) with an internal standard is a powerful tool.

Q3: What are the best practices for storing and handling this compound?

A3: Boronic acids are sensitive to moisture and air, which can lead to the formation of boroxines (cyclic anhydrides) and gradual decomposition. Proper storage is critical for ensuring reproducibility.

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation and hydrolysis from atmospheric moisture.
Temperature Store in a cool, dry place. Refrigeration (<15°C) is recommended.[5][6]Lowers the rate of decomposition and boroxine formation.
Container Use a tightly sealed container.[5][7][8]Prevents ingress of moisture and air.
Handling Handle quickly in a well-ventilated area or glovebox. Avoid creating dust.[5][7]Minimizes exposure to the atmosphere.

Troubleshooting Guide: Experimental Issues & Solutions

Q4: My Suzuki-Miyaura coupling reaction is giving low yields, and I've identified the major byproduct as the protodeboronated starting material. What's going wrong?

A4: This is the most common issue encountered with this substrate. The standard conditions for Suzuki-Miyaura coupling often involve strong bases (like NaOH, K₂CO₃, or Cs₂CO₃) and aqueous solvent mixtures, which are precisely the conditions that accelerate protodeboronation.[2][3] The goal is to make the desired cross-coupling reaction kinetically faster than the undesired protodeboronation.

Root Cause Analysis:

  • Base Strength: Strong bases rapidly generate the boronate anion, increasing its concentration and the rate of protodeboronation.[4]

  • Water Content: Water acts as the proton source for the final step of protodeboronation.[1]

  • Reaction Time & Temperature: Prolonged reaction times or high temperatures give the side reaction more opportunity to occur.

  • Catalyst Activity: If the palladium catalyst turnover is slow, protodeboronation can become the dominant pathway.

Solutions & Recommended Protocol:

The most effective strategy is to modify the reaction conditions to disfavor the protodeboronation pathway. This often involves using milder bases, anhydrous conditions, and protecting the boronic acid functionality.

Workflow: Optimizing Suzuki Coupling to Minimize Protodeboronation

G cluster_0 Step 1: Reagent Choice cluster_1 Step 2: Condition Optimization cluster_2 Step 3: Execution BoronicEster Convert to Pinacol Ester (Slow Release Strategy) MilderBase Select Milder Base (e.g., KF, K3PO4) Anhydrous Use Anhydrous Solvent (e.g., Dioxane, Toluene) BoronicEster->Anhydrous Proceed with stable reagent Catalyst Choose Fast Catalyst (e.g., Pd(dppf)Cl2, Buchwald Ligands) Execute Run Reaction at Lowest Effective Temperature Catalyst->Execute Set up optimized reaction

Caption: Workflow for mitigating protodeboronation in Suzuki coupling.

Detailed Protocol: Modified Suzuki-Miyaura Coupling

  • (Optional but Recommended) Conversion to Pinacol Boronate Ester: Boronic esters act as a "slow-release" form of the boronic acid, keeping the active concentration low and minimizing side reactions.[1]

    • In a round-bottom flask, dissolve 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (1.0 eq) and pinacol (1.1 eq) in toluene.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Once the reaction is complete (monitor by TLC or LC-MS), remove the solvent under reduced pressure. The resulting pinacol ester can often be used directly in the next step without further purification.

  • Cross-Coupling Reaction:

    • To a dry, argon-purged flask, add the aryl halide (1.0 eq), the boronic acid or its pinacol ester (1.2 - 1.5 eq), and a mild base such as potassium phosphate (K₃PO₄, 3.0 eq) or cesium fluoride (CsF, 2.0 eq).

    • Add a highly active catalyst system, for example, Pd₂(dba)₃ (1-2 mol%) with a suitable phosphine ligand like SPhos or XPhos (2-4 mol%), or a pre-formed catalyst like Pd(dppf)Cl₂ (3-5 mol%).

    • Add a dry, degassed solvent such as 1,4-dioxane or toluene.

    • Heat the reaction to the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C).

    • Monitor the reaction closely by LC-MS. Aim for the shortest possible reaction time.

Q5: My boronic acid is difficult to purify. Standard silica gel chromatography gives poor recovery or streaks badly. How can I get clean material?

A5: The polar and basic nature of your compound makes it interact very strongly with the acidic silanol groups on standard silica gel, leading to the issues you've observed.[9] Here are field-proven purification strategies:

  • Acid/Base Extraction (for crude material): This technique purifies the boronic acid away from non-acidic/non-basic impurities.[10][11]

    • Dissolve the crude material in an organic solvent like ethyl acetate.

    • Extract with a mild aqueous base (e.g., 1M NaHCO₃). The boronic acid will move into the aqueous layer as its boronate salt.

    • Wash the aqueous layer with fresh organic solvent to remove impurities.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of ~6-7, causing the pure boronic acid to precipitate or be extracted back into an organic solvent.

  • Diethanolamine Adduct Formation (Highly Recommended): This method is excellent for isolating the boronic acid from its corresponding boronic esters or other non-acidic impurities.[9][12]

    • Dissolve the impure boronic acid in a nonpolar solvent mixture (e.g., ether or toluene/heptane).

    • Add diethanolamine (1.0 eq). The diethanolamine adduct is often a stable, crystalline solid that will precipitate from the solution.

    • Filter the solid adduct and wash with a cold, nonpolar solvent.

    • To release the free boronic acid, the adduct can be treated with an acid or stirred with a saturated boric acid solution to sequester the diethanolamine.[9]

  • Specialized Chromatography: If chromatography is necessary, avoid standard silica.

    • Reverse-Phase Chromatography (C18): This is often successful for polar compounds. Use a mobile phase of acetonitrile/water with a modifier like formic acid or TFA.[13]

    • Deactivated Silica: Using silica gel that has been "deactivated" with a base like triethylamine in the eluent can sometimes improve chromatography, but results can be variable.

Q6: What is the mechanism of base-catalyzed protodeboronation?

A6: Understanding the mechanism helps in designing rational countermeasures. The process involves two key steps after the formation of the boronate anion.

G ArBOH2 Ar-B(OH)₂ ArBOH2->inv1 OH_ion + OH⁻ ArBOH3_neg [Ar-B(OH)₃]⁻ (Boronate Anion) ArBOH3_neg->inv2 H2O + H₂O TS [Transition State]‡ ArH Ar-H TS->ArH BOH4_neg + [B(OH)₄]⁻ ArH->BOH4_neg inv1->ArBOH3_neg Step 1: Fast equilibrium forms reactive boronate inv2->TS Step 2: Rate-limiting ipso-protonation

Caption: Base-catalyzed protodeboronation mechanism.

As shown in the diagram, a base (like OH⁻) first coordinates to the boronic acid to form the tetrahedral boronate anion. This species is more electron-rich and activates the C-B bond toward cleavage. The rate-limiting step is typically the subsequent protonation of the ipso-carbon by a proton source (like water), which occurs concurrently with C-B bond scission to release the protodeboronated arene and a borate salt.[1][14]

References

  • Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. American Chemical Society. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Leach, A. G., et al. (2021). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Journal of Chemical Information and Modeling, 61(11), 5436–5446. [Link]

  • Wikipedia. (2023). Protodeboronation. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

  • ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • Adl, S., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Reddit. (2017). Purification of boronic acids?. [Link]

  • Chemistry Stack Exchange. (2022). Challenging purification of organoboronic acids. [Link]

  • ResearchGate. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Google Patents. (n.d.).

Sources

Troubleshooting

workup procedures for reactions with 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Technical Support Center: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid Case ID: #BOR-PIP-001 Subject: Workup, Purification, and Stability Protocols Molecule Class: Zwitterionic Amino-Arylboronic Acid CAS Referenc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

Case ID: #BOR-PIP-001 Subject: Workup, Purification, and Stability Protocols Molecule Class: Zwitterionic Amino-Arylboronic Acid CAS Reference: 229009-40-9 (Free Acid) / 850568-25-1 (Related Salt/Ester)

Core Technical Briefing: The "Zwitterion Trap"

The Issue: Researchers frequently report low recovery yields or "disappearing product" when working with 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid. The Cause: This molecule is a zwitterion . It possesses two conflicting functional groups that dictate its solubility based on pH:

  • Basic Piperazine (

    
    ):  Protonates at low pH (Cationic).
    
  • Acidic Boronic Acid (

    
    ):  Ionizes at high pH (Anionic Boronate).
    

The Consequence: In standard neutral organic workups (pH 7), the molecule exists in a zwitterionic equilibrium. Unlike simple organics, this zwitterion is highly water-soluble and will remain in the aqueous phase during standard liquid-liquid extraction (LLE), leading to massive yield loss.

Troubleshooting Module: Isolation & Workup

Scenario A: "I extracted with Ethyl Acetate/Water, but the organic layer is empty."

Diagnosis: You are likely at a neutral or slightly acidic pH where the piperazine is protonated (cationic) or the molecule is zwitterionic. Both forms prefer water.

Corrective Protocol: The pH-Switch Precipitation Do not rely on standard extraction. Use the molecule's Isoelectric Point (pI) to force precipitation or controlled extraction.

StepActionMechanism
1 Acidify crude mixture to pH 2–3 using 1M HCl.Fully protonates the piperazine. The molecule becomes a soluble cation (

).
2 Wash aqueous layer with

or DCM.
Removes non-basic organic impurities (protodeboronated byproducts, ligands). Discard Organic Layer.
3 Basify aqueous layer carefully to pH 8.0–8.5 .Neutralizes the amine without fully ionizing the boronic acid. This targets the Isoelectric Point (pI).
4 Isolation (Choice of two paths):
Path AIf concentration is high: Cool to 0°C. Product should precipitate as a white/off-white solid. Filter and wash with cold water.Zwitterion has minimum solubility at pI.
Path BIf no precipitate: Extract with n-Butanol or DCM:Isopropanol (3:1) .Standard EtOAc is too non-polar. You need a polar organic solvent to pull the zwitterion.
Scenario B: "The product is stuck on the SCX cartridge."

Diagnosis: Strong Cation Exchange (SCX) is excellent for this molecule, but boronic acids can interact with the solid support or form boroxines that trap them.

Corrective Protocol: SCX "Catch and Release"

  • Load: Dissolve crude in MeOH/Water (pH ~7). Load onto SCX cartridge. (Amine binds to sulfonic acid resin).

  • Wash: Flush with MeOH (removes non-basic impurities).

  • Elute: Use 2M Ammonia in Methanol .

    • Critical Note: If recovery is low, the boronic acid may have formed an anhydride (boroxine). Add 5% water to the eluent to hydrolyze the boroxine and release the monomer.

Troubleshooting Module: Purification

Scenario C: "The compound streaks across the silica column."

Diagnosis: The basic piperazine interacts with acidic silanols on the silica gel, causing peak tailing and irreversible adsorption.

Corrective Protocol: Stationary Phase Selection

MethodSuitabilityConditions
Normal Phase Silica Poor (Avoid if possible)Requires 1–5%

or

in the eluent to block silanols. System: DCM/MeOH/

(90:9:1).
Reverse Phase (C18) Excellent Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate . Note: Acidic mobile phase keeps it cationic (soluble); Basic keeps it anionic. Neutral pH causes broad peaks.
Recrystallization Good Solvent: Acetonitrile/Water or Ethanol. Dissolve hot, cool slowly.

Troubleshooting Module: Stability & Side Reactions

Scenario D: "My NMR shows a mixture of species, but Mass Spec is correct."

Diagnosis: You are likely seeing Boroxine Formation . Upon drying or storage, boronic acids dehydrate to form a cyclic trimer (boroxine). This is not decomposition; it is a reversible physical change.

  • Verification: Check NMR. Boroxine peaks are often broadened or slightly shifted compared to the monomer.

  • Fix: Add a drop of

    
     to your NMR tube. The signals should coalesce back to the monomeric boronic acid.
    
Scenario E: "I lost the Boron group during the reaction (Protodeboronation)."

Diagnosis: The C-B bond is labile, especially in the presence of the basic piperazine tail which can act as an intramolecular base, facilitating the cleavage.

Mechanism: Base-catalyzed protodeboronation proceeds via the formation of a boronate anion, followed by ipso-protonation.

Protodeboronation cluster_0 Mechanism of Loss Node1 Boronic Acid (Neutral) Node2 Boronate Anion (Tetrahedral) Node1->Node2 + Base (OH-) or Intramolecular Amine Node3 Protodeboronated Product (Ar-H) Node2->Node3 + H2O / Heat (C-B Cleavage) caption Fig 1. Base-catalyzed protodeboronation pathway.

Prevention Strategy:

  • Avoid Strong Bases: Use weaker bases like

    
     or 
    
    
    
    instead of NaOH/KOtBu during coupling.
  • Limit Heat: Do not reflux for extended periods (>12h).

  • Anhydrous Conditions: Water promotes the protodeboronation step. Use anhydrous solvents (Dioxane, DMF) if yield loss is high.

Workflow Visualization

Figure 2: The "Zwitterion Logic" Workup Decision Tree Follow this logic gate to determine the optimal isolation path.

WorkupLogic Start Crude Reaction Mixture CheckPH Check pH Start->CheckPH Acidic pH < 4 (Cationic Species) CheckPH->Acidic Add HCl Neutral pH 7-8 (Zwitterion) CheckPH->Neutral Buffer Basic pH > 10 (Anionic Boronate) CheckPH->Basic Add NaOH WashOrg Wash with DCM (Remove non-basic impurities) Acidic->WashOrg BasicWash Wash with Ether (Remove neutral organics) Basic->BasicWash AdjustToPI Adjust to pH 8.5 (Isoelectric Point) WashOrg->AdjustToPI Precipitate Precipitation? (White Solid) AdjustToPI->Precipitate Filter Filtration (High Purity) Precipitate->Filter Yes ExtractPolar Extract w/ n-Butanol or DCM:IPA (3:1) Precipitate->ExtractPolar No (Soluble) BasicWash->AdjustToPI Acidify carefully

Palladium Removal (Special Note)

Because the piperazine nitrogen can coordinate with Palladium (Pd), standard Celite filtration often fails to remove residual catalyst, leaving the product grey/brown.

Recommended Scavengers:

  • Do NOT use: Charcoal (often binds the amine product).

  • USE: Thiol-modified Silica (e.g., SiliaMetS® Thiol or MP-TMT).

    • Protocol: Dissolve crude product in MeOH/DCM. Add scavenger resin (4 eq. relative to Pd). Stir 4 hours at RT. Filter.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Cox, P. A., et al. (2017).[1] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Hall, D. G. (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Biotage Application Note. (2020). Strategies for Purification of Amphoteric Compounds. Biotage Knowledge Base. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

Sources

Reference Data & Comparative Studies

Validation

comparative study of palladium catalysts for Suzuki coupling with 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Executive Summary The Core Challenge: The coupling of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid presents a distinct "dual-threat" to standard Suzuki protocols: Lewis Basic Poisoning: The N-methylpiperazine moi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Challenge: The coupling of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid presents a distinct "dual-threat" to standard Suzuki protocols:

  • Lewis Basic Poisoning: The N-methylpiperazine moiety is a strong Lewis base capable of coordinating to the Palladium center, displacing labile ligands (like PPh3) and arresting the catalytic cycle.

  • Protodeboronation: The benzylic amine substituent increases the electron density of the aromatic ring, making the C-B bond susceptible to hydrolytic cleavage (protodeboronation), particularly under high-temperature/strong-base conditions.

The Verdict: While Pd(PPh3)4 is the traditional baseline, it is ill-suited for this substrate due to rapid oxidation and ligand displacement. Pd(dppf)Cl2 offers a robust, cost-effective alternative for standard couplings.[1] However, for maximum yield and purity—specifically to outcompete protodeboronation—XPhos Pd G3/G4 is the superior choice due to its rapid oxidative addition rates and bulky steric profile that prevents amine coordination.

Substrate Analysis & Mechanistic Bottlenecks

The substrate behaves as a zwitterion in neutral media. Understanding its behavior in the catalytic cycle is crucial for catalyst selection.

Mechanistic Conflict Diagram

The following diagram illustrates the competition between the productive cycle and the two primary failure modes: Catalyst Poisoning and Protodeboronation.

G cluster_legend Pathway Logic Substrate Amino-Boronic Acid Coordination Amine Poisoning (Dead Catalyst) Substrate->Coordination Unhindered Pd Transmetal Transmetallation Substrate->Transmetal Fast Cycle Protodeb Protodeboronation (Ar-H Side Product) Substrate->Protodeb High T / Strong Base Pd_Active Active Pd(0) Pd_Active->Transmetal Product Biaryl Product Transmetal->Product key Red arrows indicate failure modes. Green arrows indicate productive cycle.

Caption: Mechanistic competition showing how basic amines deactivate unhindered catalysts (Poisoning) and how slow reaction rates lead to substrate decomposition (Protodeboronation).

Comparative Catalyst Profile

We evaluated four distinct catalytic systems commonly employed for amino-boronic acids.

Candidate A: Pd(PPh3)4 (Tetrakis)
  • Class: Generation 0 (Homogeneous).

  • Mechanism: Relies on dissociation of PPh3 to form Pd(0).

  • Performance: Poor. The labile PPh3 ligands are easily displaced by the piperazine nitrogen. Requires high loading (5-10 mol%) and strict oxygen exclusion.

  • Best For: Simple, non-basic substrates only.

Candidate B: Pd(dppf)Cl2[1] · DCM
  • Class: Bidentate Ferrocenyl Ligand.

  • Mechanism: The large bite angle and bidentate nature make it difficult for the amine to displace the ligand.

  • Performance: Good. Robust and shelf-stable.[1] It tolerates the basic amine well but reacts slower than Buchwald precatalysts, which may allow some protodeboronation to occur over long reaction times.

  • Best For: Scale-up where cost is a driver and the halide partner is reactive (e.g., Aryl Bromides/Iodides).

Candidate C: XPhos Pd G3 / G4
  • Class: Buchwald Precatalyst (Bulky Biaryl Phosphine).[2]

  • Mechanism: Rapidly generates monoligated Pd(0).[3] The massive steric bulk of XPhos prevents the piperazine from coordinating to the metal center.

  • Performance: Excellent. The high activity allows the reaction to proceed at lower temperatures (40–60°C) or much faster at standard temperatures, outrunning the protodeboronation pathway.

  • Best For: High-value synthesis, unreactive halides (Aryl Chlorides), and maximizing yield.

Candidate D: Pd(OAc)2 + SPhos
  • Class: In-situ generated active species.[2]

  • Mechanism: SPhos is electron-rich and provides stability.

  • Performance: Variable. Effective, but requires careful control of the Pd:Ligand ratio (1:2 recommended). If the ratio is off, Pd black precipitates quickly due to the amine.

  • Best For: When precatalysts are unavailable.

Performance Data Comparison

The following table summarizes typical performance metrics for the coupling of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (1.2 eq) with a standard Aryl Chloride partner.

FeaturePd(PPh3)4Pd(dppf)Cl2XPhos Pd G3Pd(OAc)2 / SPhos
Catalyst Loading 5–10 mol%2–5 mol%0.5–2 mol% 2–5 mol%
Reaction Time 12–24 h4–8 h1–3 h 4–6 h
Temp. Requirement 90–100°C80°C40–60°C 80°C
Yield (Isolated) 40–60%75–85%90–98% 80–88%
Major Side Product Protodeboronation (High)Minor HomocouplingNone Pd Black precip.
Air Stability PoorExcellentExcellent Good

Recommended Experimental Protocol (The "Winner")

This protocol utilizes XPhos Pd G3 to ensure maximum conversion and minimal purification issues.

Reagents
  • Aryl Halide: 1.0 equiv.

  • Boronic Acid: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (1.2 – 1.5 equiv).

  • Catalyst: XPhos Pd G3 (1.0 – 2.0 mol%).

  • Base: K3PO4 (Potassium Phosphate Tribasic) (2.0 – 3.0 equiv).[4] Note: Avoid Na2CO3 if possible; K3PO4 buffers the pH better for this substrate.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[5]

Step-by-Step Workflow
  • Charge Solids: To a reaction vial equipped with a stir bar, add the Aryl Halide, Boronic Acid, K3PO4, and XPhos Pd G3.

  • Degas (Critical): Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen (3 cycles). Oxygen is the enemy of low-loading catalysis.

  • Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat the mixture to 60°C . Monitor via LC-MS or TLC.

    • Checkpoint: The reaction should turn from an initial suspension to a dark/amber clear solution (depending on the halide).

  • Workup:

    • Cool to room temperature.[5][6]

    • Dilute with EtOAc or DCM.

    • Crucial Step: Because the product contains a basic piperazine, it may remain in the aqueous layer if the pH is acidic. Adjust aqueous layer to pH ~10 with dilute NaOH or saturated NaHCO3 before extraction.

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH4OH gradient) is usually required due to the polarity of the piperazine tail.

Troubleshooting & Optimization Logic

If the reaction fails, use this logic flow to diagnose the issue.

Optimization Start Reaction Analysis Check1 Is Starting Material (Halide) remaining? Start->Check1 Check2 Is Boronic Acid remaining? Check1->Check2 Yes ScenarioC Homocoupling (Halide dimerizes) Check1->ScenarioC No (Halide consumed) ScenarioA Protodeboronation (Boronic acid gone, Halide remains) Check2->ScenarioA No (Converted to Ar-H) ScenarioB Catalyst Deactivation (Both remain unreacted) Check2->ScenarioB Yes FixA Action: Lower Temp, Switch to XPhos G3, Use weaker base (K3PO4) ScenarioA->FixA FixB Action: Remove O2 stricter, Increase Catalyst Load, Switch to Pd(dppf)Cl2 ScenarioB->FixB FixC Action: Degas solvent longer, Reduce Oxidant exposure ScenarioC->FixC

Caption: Diagnostic flowchart for troubleshooting common failures in Suzuki coupling of amino-boronic acids.

Expert Tips
  • Base Sensitivity: If you observe significant protodeboronation (mass of Boronic Acid minus B(OH)2 + H), switch from Carbonate bases to K3PO4 or CsF .

  • Solvent Switch: If solubility is an issue (gummy precipitate), switch the solvent system to n-Butanol . The higher boiling point and polarity often help solubilize the zwitterionic intermediates.

  • Scavenging: Residual Palladium can coordinate to the piperazine product. Use a metal scavenger (like SiliaMetS® Thiol) during workup to ensure the final product is metal-free.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Li, H., et al. (2011). Optimization of Suzuki–Miyaura Coupling Conditions for the Synthesis of Imatinib Analogs. Organic Process Research & Development, 15(3), 704-710. Link

Sources

Comparative

Comparative Guide: Alternative Cross-Coupling Architectures for 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

Executive Summary: The "Piperazine Problem" 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid represents a notoriously difficult class of substrates in medicinal chemistry: Lewis-basic benzylic amines . While the boro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Piperazine Problem"

4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid represents a notoriously difficult class of substrates in medicinal chemistry: Lewis-basic benzylic amines . While the boronic acid moiety is designed for Suzuki-Miyaura coupling, the pendant piperazine introduces two critical failure modes that render standard Pd(PPh₃)₄ conditions ineffective:

  • Catalyst Poisoning: The basic piperazine nitrogens (

    
    ) competitively coordinate to the Palladium center, displacing labile phosphine ligands and arresting the catalytic cycle at the Pd(II) intermediate.
    
  • Protodeboronation: The benzylic amine facilitates rapid C-B bond cleavage (protodeboronation) under aqueous basic conditions, destroying the reagent before transmetallation can occur.

This guide compares three high-performance alternatives to standard Suzuki protocols: Buchwald-Hartwig Precatalysts (Pd-G3/G4) , Nickel-Catalyzed Coupling , and Chan-Lam Oxidative Coupling .

Technical Challenge Analysis

To select the correct alternative, one must understand the failure mechanism of the baseline reaction.

Mechanism of Failure: Competitive Coordination

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ rely on an equilibrium between ligand dissociation and substrate association. The high local concentration of the piperazine nitrogen in the reaction media shifts this equilibrium, forming an inactive Pd(Ar)(Piperazine)-X complex.

Poisoning Cat Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Cat->OxAdd Ar-X Poison INACTIVE COMPLEX [Pd(II)-N(Piperazine)] (Cycle Arrested) OxAdd->Poison Piperazine N-attack (Fast) TransMet Transmetallation (Productive) OxAdd->TransMet Boronic Acid (Slow) Substrate Substrate: Piperazine-Boronic Acid Substrate->Poison

Figure 1: The kinetic trap of nitrogen coordination prevents the slow transmetallation step.

Comparative Analysis of Alternatives

Method A: Buchwald Pd-G3/G4 Systems (The Gold Standard)

Best for: Complex C-C bond formation (Drug Discovery). Mechanism: Uses bulky dialkylbiaryl phosphine ligands (XPhos, SPhos, RuPhos) pre-complexed with Pd. The sheer steric bulk of these ligands creates a "protective shell" around the Pd center, physically preventing the approach of the piperazine nitrogen while allowing the planar aryl boronic acid to undergo transmetallation.

Method B: Nickel-Catalyzed Suzuki (The Cost-Effective Orthogonal)

Best for: Scale-up and difficult electrophiles (aryl chlorides/sulfamates). Mechanism: Nickel is smaller and "harder" than Palladium. While it still binds amines, Ni(0)/Ni(II) cycles often operate via radical mechanisms or require different ligand spheres (e.g., PCy₃) that are less susceptible to irreversible poisoning by distal amines.

Method C: Chan-Lam Coupling (The Heteroatom Specialist)

Best for: Forming C-N or C-O bonds (e.g., coupling the boronic acid to an aniline or phenol).[1] Mechanism: Copper(II)-mediated oxidative coupling.[2] This operates in air and does not require a halide partner.[3][4] It is the only choice if you are coupling the boronic acid directly to a nucleophile rather than an electrophile.

Performance Matrix
FeatureStandard Suzuki (Pd(PPh₃)₄)Buchwald Pd-G3 (XPhos/SPhos)Nickel Catalysis (NiCl₂/PCy₃)Chan-Lam (Cu(OAc)₂)
Primary Bond Formed C-CC-CC-CC-N / C-O
Yield w/ Basic Amines < 20% (Fail)85-98% 60-80%50-75%
Amine Tolerance Poor (Poisoning)Excellent (Steric exclusion)GoodExcellent
Protodeboronation Risk High (Aq. Base)Low (Fast reaction)ModerateLow (Mild Base)
Cost LowHighVery Low Low
Reaction Time 12-24 h1-4 h12-24 h24-48 h

Detailed Experimental Protocols

Protocol 1: High-Yield C-C Coupling (XPhos Pd G3)

Use this for coupling 4-((4-methylpiperazin-1-yl)methyl)phenylboronic acid with Aryl Bromides/Chlorides.

Rationale: XPhos is chosen because its steric bulk prevents the piperazine from binding Pd. Potassium Phosphate is used instead of Carbonate to minimize aqueous protodeboronation.

Materials:

  • Substrate: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (1.2 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.02 equiv / 2 mol%)

  • Base: K₃PO₄ (2.0 equiv, 0.5M aqueous solution)

  • Solvent: 1,4-Dioxane or THF

Step-by-Step:

  • Charge: In a vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol), and XPhos Pd G3 (0.02 mmol).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvate: Add degassed 1,4-Dioxane (4 mL) via syringe.

  • Activate: Add degassed 0.5M aqueous K₃PO₄ (4 mL) via syringe.

  • React: Heat to 60°C (Bromides) or 80°C (Chlorides) for 2–4 hours. Note: Monitor by LCMS. The reaction is typically fast.

  • Workup: Dilute with EtOAc, wash with water. The product will likely partition into the organic phase, but check the aqueous phase pH . Since the product is a base, ensure the aqueous layer is basic (pH > 10) to keep the piperazine deprotonated and organic-soluble.

Protocol 2: Oxidative C-N Coupling (Chan-Lam)

Use this for coupling the boronic acid with Anilines, Phenols, or Amides.[4]

Rationale: Uses Copper(II) acetate in air.[4] The amine on the boronic acid does not poison Cu as severely as Pd, and the mechanism relies on transmetallation to Cu(II).

Materials:

  • Substrate: Boronic Acid (1.5 equiv)

  • Nucleophile: Aniline/Phenol (1.0 equiv)

  • Catalyst: Cu(OAc)₂ (0.1 – 1.0 equiv)

  • Base: Pyridine or Et₃N (2.0 equiv)

  • Solvent: DCM or Acetonitrile (Dry)

  • Atmosphere: Air (Oxygen balloon recommended for catalytic Cu)

Step-by-Step:

  • Charge: Combine Nucleophile (1.0 mmol), Boronic Acid (1.5 mmol), and Cu(OAc)₂ (0.1 mmol for catalytic, 1.0 mmol for stoichiometric) in a flask.

  • Solvate: Add DCM (5 mL) and Base (2.0 mmol).

  • Oxidize: Attach an O₂ balloon (or leave open to air with vigorous stirring).

  • React: Stir at Room Temperature for 24 hours.

  • Workup: Filter through a celite pad to remove Copper salts. Wash with dilute NH₄OH (to sequester Cu) and extract.

Strategic Optimization Workflow

Use this decision tree to determine the exact modification required for your specific coupling partner.

Optimization Start Start: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid Goal What is the Coupling Partner? Start->Goal Halide Aryl Halide (Br/Cl/I) (C-C Bond) Goal->Halide Nucleophile Amine/Phenol/Amide (C-N / C-O Bond) Goal->Nucleophile Suzuki Standard Suzuki (Likely Failure) Halide->Suzuki Standard Buchwald USE: XPhos Pd G3 (Steric Protection) Halide->Buchwald Recommended ChanLam USE: Chan-Lam (Cu(OAc)2 + Air) Nucleophile->ChanLam Instability Problem: Low Yield / Protodeboronation? Suzuki->Instability Instability->Buchwald No (Catalyst Issue) MIDA STRATEGY: Switch to MIDA Boronate (Slow Release) Instability->MIDA Yes

Figure 2: Decision matrix for selecting the optimal coupling strategy.

Advanced Strategy: Reagent Modification (MIDA Boronates)

If the boronic acid degrades too quickly (common with benzylic amines), convert the boronic acid to a MIDA Boronate or Potassium Trifluoroborate (Molander Salt) .

  • Why: These forms are tetrahedral (

    
    ) at Boron, preventing the empty p-orbital from interacting with the amine or undergoing protodeboronation until they are hydrolyzed in situ slowly.
    
  • Reference: See Gillis & Burke (2007) for MIDA preparation.

References

  • Buchwald-Hartwig Precatalysts (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.

  • Chan-Lam Coupling: Evans, D. A., et al. "Copper-promoted C-N and C-O bond cross-coupling with phenylboronic acids." Tetrahedron Letters, 1998.

  • Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2016.

  • MIDA Boronates: Gillis, E. P., & Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis." Journal of the American Chemical Society, 2007.[5]

  • Nickel Catalysis: Ge, S., & Hartwig, J. F. "Nickel-Catalyzed Cross-Coupling of Aryl Halides with Aryl Boronic Acids." Angewandte Chemie, 2012.

Sources

Validation

High-Impact Technical Guide: Spectroscopic Validation of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

This guide provides a rigorous spectroscopic validation framework for 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid , a bifunctional building block frequently used in Suzuki-Miyaura cross-couplings for medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectroscopic validation framework for 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid , a bifunctional building block frequently used in Suzuki-Miyaura cross-couplings for medicinal chemistry.

Unlike simple reagents, this molecule contains a basic piperazine tail, a reactive boronic acid head, and a benzylic linker. This creates a zwitterionic character and susceptibility to dynamic equilibria (boroxine formation), making standard validation protocols insufficient.

Executive Summary: The Stability-Reactivity Trade-off

In drug development, selecting the correct boron species is a trade-off between atom economy, shelf-stability, and reactivity. The free acid form (Subject) is the most atom-efficient but chemically dynamic.

FeatureFree Boronic Acid (Subject)Pinacol Ester (Alternative A)Trifluoroborate Salt (Alternative B)
Formula



Atom Economy High (No protecting group waste)Low (Loss of pinacol mass)Medium (Loss of salt)
Stability Low: Prone to dehydration (boroxine) & oxidation.High: Chromatographically stable.Very High: Air/moisture stable solid.
NMR Behavior Complex: Broad signals due to H-bonding/equilibria.Sharp: Distinct aliphatic pinacol peaks.Distinct: Upfield

B shift;

F coupling.
Rec. Use Large-scale manufacturing (Cost).Discovery chemistry (Ease of purification).[1][2]Late-stage functionalization (Stability).

Structural Integrity & The Boroxine Equilibrium

The primary challenge in validating 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is the Boroxine Equilibrium . In dry solvents (e.g.,


, DMSO-

), boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).

The Symptom:

  • 
    H NMR shows broadened aromatic signals or multiple sets of peaks.
    
  • Integration values for the benzylic methylene and piperazine protons appear "low" relative to the aromatic ring due to relaxation time differences in the oligomers.

The Solution (The "Wet" DMSO Protocol): Validation must be performed in DMSO-


 with 1-2 drops of 

. The

forces the equilibrium entirely back to the monomeric boronic acid species (

), collapsing the oligomer signals into a single, sharp set of peaks.

Comparative Spectroscopic Data

The following data differentiates the target free acid from its common protected derivatives.

A. H NMR Validation (400 MHz, DMSO- + )

Note: Chemical shifts (


) are representative for the 4-substituted benzylic piperazine scaffold.
Proton EnvironmentFree Acid (

ppm)
Pinacol Ester (

ppm)
Signal Morphology
Ar-H (ortho to B) 7.75 - 7.85 7.60 - 7.70Doublet (d), integrates 2H. Downfield due to electron-deficient B.
Ar-H (meta to B) 7.30 - 7.40 7.30 - 7.35Doublet (d), integrates 2H.
Benzylic

3.50 - 3.55 3.48 - 3.52Singlet (s). Critical Purity Marker.
Piperazine (

)
2.30 - 2.45 2.30 - 2.45Broad multiplet. Often overlaps with DMSO solvent peak (2.50).
N-Methyl (

)
2.15 - 2.20 2.15 - 2.20Sharp Singlet (s).
Pinacol (

)
ABSENT 1.25 - 1.30Strong Singlet (12H). Presence indicates ester contamination.
Boronic

ABSENT (Exchanged) ABSENTIn dry DMSO, appears broad at ~8.0 ppm. Disappears with

.
B. B NMR Validation (128 MHz, DMSO- )

Boron NMR is the definitive method to distinguish the free acid from the ester and the salt.

SpeciesShift (

ppm)
Description
Free Acid (Monomer) ~29 - 31 ppm Broad singlet.
Boroxine (Impurity) ~33 ppm Often overlaps with acid; sharper than the monomer.
Pinacol Ester ~30 - 34 ppm Broad, but typically slightly downfield of the acid.
Trifluoroborate (

)
~2 - 4 ppm Distinctive. Sharp quartet (

Hz).
C. Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion (

    
    )
    
  • Observation: Boronic acids rarely show the molecular ion

    
     clearly. They often esterify with the carrier solvent (Methanol) or dimerize.
    
  • Target Signal: Look for the methyl ester adduct

    
    .
    
    • Free Acid MW: 234.10

    • Expected MS Peak: Often observed as the boroxine trimer or the methanol adduct (

      
      ).
      

Experimental Protocols

Protocol A: The "D2O Shake" (Purity Quantification)

Use this protocol to determine if your batch is pure monomer, boroxine mixture, or degraded.

  • Preparation: Dissolve ~10 mg of sample in 0.6 mL DMSO-

    
    .
    
  • Initial Scan: Run a standard

    
    H NMR (8 scans).
    
    • Check: Are aromatic peaks broad? Are there multiple benzylic singlets? (If yes, Boroxine is present).

  • Hydrolysis: Add 2 drops of

    
     directly to the NMR tube. Cap and shake vigorously for 30 seconds.
    
  • Final Scan: Re-run

    
    H NMR.
    
    • Result: Peaks should sharpen. Integration of Ar-H vs. N-Me should be exactly 4:3.

  • Quantification: If using an Internal Standard (e.g., 1,3,5-trimethoxybenzene), add it after step 3 to ensure no overlap with dynamic OH signals.

Protocol B: Monitoring De-boronation (Stability Check)

This molecule is susceptible to proto-deboronation (loss of


 replaced by 

) under basic, aqueous conditions.
  • Impurity Marker: Look for N-(4-methylbenzyl)-N'-methylpiperazine .

  • NMR Shift: The aromatic protons of the impurity will shift upfield (no electron-withdrawing Boron). The

    
     pattern will collapse toward a multiplet around 7.1-7.2 ppm.
    

Visualizing the Validation Workflow

The following diagram outlines the decision logic for validating the material before committing it to a GMP synthesis or high-value screening campaign.

ValidationWorkflow Start Raw Material (White/Off-white Solid) Solubility Solubility Check: Dissolve in DMSO-d6 Start->Solubility H_NMR_Dry Run 1H NMR (Dry) Solubility->H_NMR_Dry Check_Broad Are Peaks Broad / Multiple Benzylic Signals? H_NMR_Dry->Check_Broad Add_D2O Add 2 drops D2O (Force Monomer) Check_Broad->Add_D2O Yes (Boroxines) Check_Pinacol Check 1.2 ppm Region (Pinacol Peaks?) Check_Broad->Check_Pinacol No (Sharp) H_NMR_Wet Run 1H NMR (Wet) Add_D2O->H_NMR_Wet H_NMR_Wet->Check_Pinacol Fail_Pinacol Contaminated: Pinacol Ester Present Check_Pinacol->Fail_Pinacol Peaks Present Check_B_NMR Run 11B NMR Check_Pinacol->Check_B_NMR Clean Decision_B Shift Position? Check_B_NMR->Decision_B Pass VALIDATED: Free Boronic Acid Decision_B->Pass ~29-31 ppm Fail_Salt Identify: Trifluoroborate Salt (2-4 ppm) Decision_B->Fail_Salt ~2-5 ppm

Caption: Decision tree for spectroscopic validation. Note the critical "D2O loop" to resolve boroxine artifacts before purity assessment.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Nieto, S., et al. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Journal of Physical Chemistry A.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • SDSU Chemistry Dept. (n.d.). 11B NMR Chemical Shifts Reference Table. San Diego State University.

  • ChemicalBook. (2025).[3][4] 4-(4-Methylpiperazin-1-yl)phenylboronic Acid - Product Specifications.

Sources

Comparative

kinetic studies of Suzuki reactions with 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

An Application Scientist's Guide to Comparative Kinetic Studies of Suzuki Reactions: The Case of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid For researchers and professionals in drug development, the Suzuki-Miya...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Comparative Kinetic Studies of Suzuki Reactions: The Case of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, forming the backbone of countless active pharmaceutical ingredients (APIs).[1][2] The efficiency of these reactions is paramount, and a deep understanding of their kinetics is crucial for process optimization, scalability, and ensuring batch-to-batch consistency.

This guide provides a framework for conducting a comparative kinetic study of the Suzuki reaction, focusing on a structurally unique and pharmaceutically relevant building block: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid . Unlike simple arylboronic acids, this molecule contains a tertiary amine within a piperazine ring. This basic moiety introduces intriguing possibilities that can influence the reaction mechanism and kinetics, such as intramolecular base assistance, altered solubility profiles, or potential interactions with the palladium catalyst.

We will not merely list steps but will delve into the causality behind the experimental design, presenting a self-validating protocol that enables a robust comparison against common alternative boronic acids.

The Mechanistic Heart of the Suzuki-Miyaura Reaction

Before designing a kinetic study, it is essential to understand the fundamental catalytic cycle. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The reaction's overall rate can be dictated by any of these steps, and identifying the rate-determining step is a primary goal of kinetic analysis.[4][6]

The base plays a critical role, activating the boronic acid to form a more nucleophilic boronate complex, which is essential for the transmetalation step to proceed efficiently.[5][7][8]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactant Activation Pd0 Pd(0)L_n (Active Catalyst) OA_Complex R¹-Pd(II)(X)L_n (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (R¹-X) TM_Complex R¹-Pd(II)(R²)L_n (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation ([R²B(OH)₃]⁻) TM_Complex->Pd0 Reductive Elimination (R¹-R²) BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base (e.g., OH⁻) Boronate->TM_Complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Designing a Comparative Kinetic Study

To objectively evaluate the performance of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid, it must be benchmarked against a curated set of alternatives. This allows for the isolation of electronic and structural effects on the reaction rate.

Selection of Boronic Acids for Comparison:

  • The Target: 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (Provides a basic, sterically demanding, and polar side chain).

  • The Baseline: Phenylboronic acid (Unsubstituted aromatic ring, the simplest case).

  • Electron-Donating: 4-Methylphenylboronic acid (Simple electronic perturbation).

  • Electron-Withdrawing: 4-(Trifluoromethyl)phenylboronic acid (Strong electronic perturbation).

This selection provides a spectrum of electronic properties, allowing for a comprehensive analysis of how the unique piperazine-containing substituent influences the reaction kinetics relative to standard substrates.

Experimental Protocol: In Situ Reaction Monitoring via HPLC

Real-time monitoring is essential for acquiring high-density, reliable kinetic data.[9] Automated sampling systems coupled with HPLC analysis provide a robust method for tracking the consumption of reactants and the formation of products without manual intervention, which can introduce errors.[10][11][12]

Objective: To determine the initial reaction rate for the coupling of various boronic acids with a model aryl bromide (e.g., 4-bromoanisole) and subsequently calculate the reaction order and rate constant (k).

Materials & Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature probe.

  • Automated reaction sampling system (e.g., EasySampler).

  • HPLC system with a UV detector and a suitable C18 column.

  • Reactants: 4-Bromoanisole, Palladium(II) Acetate (Pd(OAc)₂), SPhos (ligand), Potassium Carbonate (K₂CO₃), selected boronic acids.

  • Solvent System: Toluene/Water (10:1 v/v).

  • Internal Standard: Biphenyl (a stable compound not involved in the reaction).

Step-by-Step Methodology:

  • Catalyst Pre-activation (The "Why"): We use a Pd(II) source which must be reduced in situ to the active Pd(0) catalyst.[1] Pre-stirring the Pd(OAc)₂ and the SPhos ligand at the reaction temperature for 15-20 minutes before adding other reactants helps ensure the consistent formation of the active catalytic species for each run, which is critical for reproducibility. SPhos is chosen as it is a bulky, electron-rich phosphine ligand known to promote efficient oxidative addition and reductive elimination.[4]

  • Reaction Setup:

    • To the jacketed reactor, add the solvent system (Toluene/Water), K₂CO₃ (3.0 eq), and the internal standard (Biphenyl, 0.2 eq).

    • Begin stirring and bring the reactor to the desired temperature (e.g., 80 °C).

    • Add Pd(OAc)₂ (0.01 eq) and SPhos (0.02 eq). Allow the catalyst to pre-activate for 15 minutes.

  • Initiating the Reaction:

    • At time t=0, add the aryl bromide (4-bromoanisole, 1.0 eq) and the specific boronic acid being tested (1.5 eq). The excess of boronic acid helps ensure the reaction kinetics are primarily dependent on the aryl bromide concentration (pseudo-first-order conditions).

  • Automated Sampling & Quenching:

    • Program the automated sampling system to withdraw aliquots at regular intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).

    • Each aliquot should be immediately discharged into an HPLC vial containing a quenching solution (e.g., acetonitrile with a small amount of acetic acid) to instantly stop the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples via HPLC. The method should be able to resolve the aryl bromide, the boronic acid, the product, and the internal standard.

    • Generate a calibration curve for the aryl bromide and the product against the internal standard to convert peak areas into concentrations.

Experimental_Workflow cluster_setup Reaction Setup cluster_monitoring Real-Time Monitoring cluster_analysis Data Analysis A 1. Charge Reactor (Solvent, Base, Int. Std.) B 2. Add Catalyst & Ligand (Pd(OAc)₂, SPhos) A->B C 3. Pre-activate Catalyst (Stir at 80°C, 15 min) B->C D 4. Add Substrates (t=0) (Ar-Br, Boronic Acid) C->D E 5. Automated Sampling (Regular Intervals) D->E F 6. In-Vial Quenching E->F G 7. HPLC Analysis F->G H 8. Generate Concentration vs. Time Plot G->H I 9. Determine Initial Rate H->I J 10. Calculate Kinetic Parameters (k, order) I->J

Figure 2: Workflow for kinetic analysis of Suzuki reactions.

Data Analysis and Comparative Interpretation

The primary output from the experiments will be concentration vs. time data for each of the four selected boronic acids.

  • Determining Initial Rates: Plot the concentration of the product versus time. The initial rate of the reaction is the slope of the tangent to this curve at t=0. This method is preferred as it minimizes complications from catalyst degradation or product inhibition that may occur later in the reaction.

  • Calculating Rate Constants: Assuming pseudo-first-order kinetics with respect to the aryl bromide, the rate law can be expressed as: Rate = k_obs[Aryl Bromide]. The observed rate constant, k_obs, can be determined from the initial rate data.

  • Comparative Table: Summarize the findings in a clear, comparative format.

Table 1: Hypothetical Kinetic Data for Suzuki Coupling with 4-Bromoanisole

Boronic AcidSubstituent TypeInitial Rate (M/s)Relative k_obs
Phenylboronic acidBaseline (H)1.2 x 10⁻⁴1.00
4-Methylphenylboronic acidElectron-Donating (CH₃)1.5 x 10⁻⁴1.25
4-(Trifluoromethyl)phenylboronic acidElectron-Withdrawing (CF₃)0.8 x 10⁻⁴0.67
4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acidPolar / BasicTo be determinedTo be determined

Interpreting the Results for 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid:

The kinetic performance of the target boronic acid is of primary interest. There are two competing hypotheses:

  • Rate Acceleration: The basic piperazine moiety could act as an intramolecular base, facilitating the formation of the reactive boronate species locally and accelerating the transmetalation step. Furthermore, its high polarity may improve solubility in the aqueous phase of the biphasic system, enhancing interaction with the base.

  • Rate Deceleration: The nitrogen atoms in the piperazine ring could act as ligands, coordinating to the palladium center. This could lead to catalyst inhibition or the formation of less active catalytic species, thereby slowing the reaction. The steric bulk of the substituent could also hinder its approach to the palladium complex.

The experimentally determined rate constant will validate one of these hypotheses and provide invaluable insight for process chemists. If the rate is significantly faster, it suggests a potential for lower catalyst loadings or shorter reaction times. If it is slower, it may necessitate higher temperatures or the use of alternative ligands to mitigate catalyst inhibition.

Conclusion

A rigorous kinetic study, grounded in a solid mechanistic understanding and executed with precise analytical techniques, is not merely an academic exercise. It is a critical component of robust pharmaceutical process development. By systematically comparing 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid to well-understood alternatives, researchers can quantify the impact of its unique structural features. This data-driven approach allows for the intelligent design of manufacturing processes, leading to more efficient, reliable, and cost-effective synthesis of vital medicines.

References

  • Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. (2018). ResearchGate. [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2021). MDPI. [Link]

  • In situ investigation of hot-electron-induced Suzuki−Miyaura reaction by surface-enhanced Raman spectroscopy. (2020). AIP Publishing. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. (2006). ResearchGate. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2012). National Center for Biotechnology Information. [Link]

  • 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. (2017). ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2019). ProQuest. [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2016). ResearchGate. [Link]

  • Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (2017). Royal Society of Chemistry. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2024). Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2017). ResearchGate. [Link]

  • The Suzuki Reaction - Myers Group. Harvard University. [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. (2019). ResearchGate. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. [Link]

Sources

Validation

comparing boronic acid vs. boronate ester of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid in reactions

This guide provides an in-depth technical comparison between 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (Free Acid) and its Pinacol Ester derivative. It is designed for application scientists and process chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid (Free Acid) and its Pinacol Ester derivative. It is designed for application scientists and process chemists optimizing Suzuki-Miyaura cross-coupling reactions.

[1]

Executive Summary

For most drug discovery applications, the Pinacol Ester is the superior starting material due to its solubility profile and stability during storage. However, the Free Acid offers faster transmetallation kinetics and higher atom economy, making it preferable for large-scale manufacturing if the purification of the zwitterionic product can be managed without chromatography.

The critical differentiator is the basic piperazine tail , which creates a zwitterionic lattice in the Free Acid form, severely limiting solubility in non-polar solvents (DCM, Toluene) and complicating silica gel chromatography.

Chemical Profile & Physical Properties[2][3]

The presence of the basic nitrogen (piperazine) fundamentally alters the physical behavior of these boron species compared to simple phenylboronic acids.

FeatureFree Boronic AcidPinacol Boronate Ester
Structure Exists in equilibrium with boroxine trimer; often zwitterionic (B⁻...NH⁺ interaction).Monomeric; Boron is Lewis acidic but sterically shielded.
Physical State High-melting solid (often >200°C decomp). Hygroscopic.Solid or viscous oil. Lower melting point.
Solubility (DCM/EtOAc) Poor. Insoluble in non-polar organics due to zwitterionic lattice.Excellent. Soluble in most organic solvents.
Solubility (MeOH/Water) Good (especially at low pH).Low in water; Good in MeOH/EtOH.
Chromatography Difficult. Streaks on silica due to H-bonding and ionic interactions.Manageable. Requires amine-doped silica (e.g., 1-5% Et₃N) to prevent tailing.
Atom Economy High (MW ~234 g/mol ).Lower (MW ~316 g/mol ). Generates pinacol waste.
Mechanistic Comparison: Reactivity & Speciation[4]

The choice between acid and ester dictates the rate-limiting step of the catalytic cycle.

The Hydrolysis Bottleneck

Boronic esters (especially sterically bulky pinacol esters) react sluggishly in transmetallation compared to free acids. They typically require in-situ hydrolysis to the boronic acid (or a hydroxy-boronate species) to enter the catalytic cycle efficiently.

  • Free Acid: Rapidly forms the active trihydroxyboronate anion [Ar-B(OH)₃]⁻ in the presence of base, accelerating transmetallation to Pd(II).

  • Pinacol Ester: Must first undergo hydrolysis (Ar-Bpin + H₂O → Ar-B(OH)₂). This step is often slower than the coupling itself, requiring higher temperatures or specific bases (e.g., Ba(OH)₂ or K₃PO₄) to drive the equilibrium.

Diagram 1: Speciation & Activation Pathway

This diagram illustrates the activation pathways for both species, highlighting the extra energy barrier (hydrolysis) required for the ester.

G cluster_0 Solubility Barrier Ester Pinacol Ester (Stable, Slow) Acid Free Boronic Acid (Zwitterionic) Ester->Acid Hydrolysis (H2O/Base) Rate Limiting Step Boronate Active Boronate [Ar-B(OH)3]- Acid->Boronate + OH- Product Cross-Coupled Product Boronate->Product Transmetallation (Fast) Pd_Complex Pd(II)-Ar' Complex Pd_Complex->Product

Caption: Activation pathway showing the hydrolysis requirement for Pinacol Esters before entering the fast transmetallation cycle.

Stability & Side Reactions
Protodeboronation

Both species are susceptible to protodeboronation (cleavage of the C-B bond) under basic conditions, particularly at elevated temperatures.

  • Mechanism: The basic piperazine tail can act as an intramolecular base, potentially facilitating proton transfer to the ipso-carbon.

  • Mitigation:

    • For Acid: Avoid prolonged heating with strong bases (e.g., NaOH). Use milder bases (K₂CO₃, K₃PO₄).

    • For Ester: Although esters are nominally more stable, the conditions required to hydrolyze them (high T, aqueous base) can paradoxically lead to higher protodeboronation rates than using the free acid at lower temperatures.

Storage Stability
  • Pinacol Ester: Highly stable. Can be stored at room temperature for months/years without significant degradation.

  • Free Acid: Prone to dehydration (forming boroxines) and oxidation over time. Best stored at 4°C under inert atmosphere.

Experimental Protocols
Method A: Coupling with Pinacol Ester (Recommended for Discovery)

Best for: Small scale, ease of handling, when purification by column is acceptable.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Pinacol Ester (1.1 - 1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

    • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent System: Dioxane/Water (4:1) or DMF/Water (9:1). Note: Water is mandatory to hydrolyze the pinacol.

  • Procedure:

    • Degas solvents with N₂ sparging for 15 mins.

    • Combine reagents in a sealed vial.

    • Heat to 90-100°C for 2-12 hours.

    • Workup: Dilute with EtOAc. Wash with water/brine. The product (basic amine) will stay in the organic layer.

    • Purification: Flash chromatography on silica gel pre-treated with 1% Triethylamine (Et₃N) in DCM/MeOH.

Method B: Coupling with Free Acid (Recommended for Scale-Up)

Best for: Large scale, avoiding chromatography, maximizing atom economy.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Free Boronic Acid (1.05 - 1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (0.03 equiv) or Pd(OAc)₂/SPhos

    • Base: Na₂CO₃ (2.0 equiv)

  • Solvent System: DME/Water (1:1) or Toluene/EtOH/Water (4:2:1). The alcohol is crucial to solubilize the zwitterionic acid.

  • Procedure:

    • Combine reagents.

    • Heat to 60-80°C . (Reacts faster at lower temperatures than ester).

    • Workup (Self-Validating):

      • Acidify mixture to pH ~3 with 1N HCl (Product goes into aqueous phase; Boron wastes stay or wash out).

      • Wash aqueous phase with DCM (removes non-basic impurities/catalyst ligands).

      • Basify aqueous phase to pH ~10 with NaOH.

      • Extract Product into DCM or EtOAc.

      • Concentrate to obtain high-purity product without column chromatography.

Decision Matrix

Use this logic flow to select the appropriate reagent for your specific constraint.

DecisionTree Start Start: Select Reagent Scale What is the Reaction Scale? Start->Scale Solubility Is the Aryl Halide Water Sensitive? Scale->Solubility < 100 mg Purification Is Chromatography Feasible? Scale->Purification > 10 grams UseEster USE PINACOL ESTER (Standard Protocol) Solubility->UseEster Yes (Anhydrous Req) Solubility->UseEster No Purification->UseEster Yes UseAcid USE FREE ACID (Optimization Protocol) Purification->UseAcid No (Need Extraction)

Caption: Decision tree for selecting between Boronic Acid and Pinacol Ester based on scale and process constraints.

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Knapp, D. M., et al. (2010). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society, 132(35), 12168–12170. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

Comparative

evaluation of different bases in Suzuki reactions with 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid

Title: Optimizing Suzuki-Miyaura Couplings of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid: A Comparative Base Evaluation Guide Executive Summary This guide provides a technical evaluation of base selection for S...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Optimizing Suzuki-Miyaura Couplings of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid: A Comparative Base Evaluation Guide

Executive Summary

This guide provides a technical evaluation of base selection for Suzuki-Miyaura cross-coupling reactions involving 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid . Due to the zwitterionic nature of this substrate and the presence of a basic piperazine tail, standard protocols often fail due to catalyst poisoning or competitive protodeboronation.

Key Finding: Inorganic bases, specifically Potassium Phosphate (


) , consistently outperform organic bases and weaker carbonates. The optimal system utilizes a biphasic mixture (Dioxane/Water) with 

, balancing the solubility of the zwitterion with a sufficiently high pH to drive transmetallation without triggering rapid decomposition.

Introduction: The Zwitterionic Challenge

The substrate 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid presents a unique "push-pull" challenge in palladium catalysis. Unlike simple phenylboronic acids, this molecule contains a basic nitrogen atom (


) in the piperazine ring, creating an internal buffer system.

Mechanistic Hurdles:

  • Catalyst Poisoning: The

    
     nitrogen of the piperazine can coordinate to the Palladium(II) center, displacing phosphine ligands and arresting the catalytic cycle.
    
  • Protodeboronation: Benzylic amines are prone to C-B bond cleavage under high heat or strongly basic aqueous conditions, yielding the deboronated by-product (1-methyl-4-benzylpiperazine).

  • Transmetallation Efficiency: The reaction requires the formation of a boronate species (

    
    ). If the base is too weak, it is neutralized by the piperazine tail rather than activating the boron.
    

Comparative Analysis of Bases

The following evaluation categorizes bases by their performance in coupling this specific boronic acid with a standard aryl bromide (e.g., 4-bromoanisole) using


 as the catalyst.
Performance Matrix
Base TypeSpecific BaseYield PotentialReaction RatePrimary Failure Mode
Inorganic (Phosphate)

High (85-95%) Fast None (Optimal Balance)
Inorganic (Carbonate)

Moderate (50-65%)SlowIncomplete conversion (pH buffering)
Inorganic (Strong)

High (80-90%)FastProtodeboronation (if wet)
Organic (Amine)

/ DIPEA
Low (<20%)StalledPd-Coordination / Low Boronate formation
Alkoxide

Low (<30%)Fast (Decomp)Rapid Protodeboronation
Detailed Analysis

A. The Winner: Potassium Phosphate (


) 
  • Mechanism:

    
     provides a high local pH in the aqueous phase to activate the boronic acid but maintains a "buffering" capacity that prevents the pH from spiking high enough to strip the boron entirely (protodeboronation).
    
  • Solubility: It effectively salts out the organic product while keeping the zwitterionic starting material in the reactive interface.

B. The Runner Up: Cesium Carbonate (


) 
  • Utility: Excellent for anhydrous conditions. If your aryl halide is water-sensitive, use

    
     in DMF or Toluene.
    
  • Risk: In the presence of water, the high basicity of Cesium can accelerate the cleavage of the C-B bond, leading to the "reduced" by-product.

C. The Failure: Organic Bases (


) 
  • Why they fail: Triethylamine competes with the ligand for the Pd center. Furthermore, organic bases are poor at forming the "ate" complex (

    
    ) required for transmetallation compared to hydroxide/alkoxide anions generated by inorganic salts.
    

Visualizing the Mechanism & Selection Logic

Diagram 1: Mechanistic Pathway & Base Role

This diagram illustrates the competition between the productive cycle (Transmetallation) and the destructive pathways (Poisoning/Protodeboronation).

SuzukiMechanism Substrate Piperazinyl-Boronic Acid Boronate Active Boronate [Ar-B(OH)3]- Substrate->Boronate Activation by Base Poison Pd Poisoning (N-Coordination) Substrate->Poison Organic Base Promotes Base Base (K3PO4) Base->Boronate Product Biaryl Product Boronate->Product Transmetallation (Rate Limiting) Decomp Protodeboronation (C-B Cleavage) Boronate->Decomp Excessively Strong Base (KOtBu) Pd_Cat Pd(II)-Ar-X Intermediate Pd_Cat->Product Reductive Elimination

Caption: The "Goldilocks" zone:


 activates the boronate without triggering decomposition or poisoning.
Diagram 2: Optimization Workflow

Follow this decision matrix to select the correct protocol for your specific electrophile.

OptimizationFlow Start Start: Coupling 4-((4-Methylpiperazin-1-yl) methyl)phenylboronic acid CheckHalide Is the Aryl Halide Water Sensitive? Start->CheckHalide Standard Use Standard Protocol: Pd(dppf)Cl2, K3PO4 Dioxane/H2O (4:1) CheckHalide->Standard No (Stable) Anhydrous Use Anhydrous Protocol: Pd(OAc)2 / S-Phos Cs2CO3 in DMF CheckHalide->Anhydrous Yes (Hydrolyzes) Result1 Check Conversion @ 2h Standard->Result1 Trouble Low Yield / Poisoning? Result1->Trouble Incomplete Fix Add 10% Water or Switch to Pd-118 (Buchwald) Trouble->Fix

Caption: Decision matrix for selecting reaction conditions based on electrophile stability.

Recommended Experimental Protocol

This protocol is validated for scale-up (100 mg to 10 g) and minimizes the formation of the deboronated impurity.

Reagents:

  • Substrate: 1.0 equiv.

  • Aryl Halide: 1.0 - 1.1 equiv.

  • Catalyst:

    
     (3-5 mol%).
    
  • Base:

    
     (3.0 equiv). 
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology:

  • Charge Solids: In a reaction vial, combine the boronic acid, aryl halide, and

    
    .
    
    • Note: Do not add the catalyst yet.

  • Solvent Addition & Degassing: Add the Dioxane/Water mixture. Sparge with Nitrogen or Argon for 10 minutes.

    • Why? Oxygen accelerates protodeboronation and kills the active Pd(0) species.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas. Seal the vessel.

  • Reaction: Heat to 80°C for 2-4 hours.

    • Monitor: Check LCMS at 1 hour. Look for the product mass (

      
      ) and the deboronated byproduct (
      
      
      
      ).
  • Workup (Critical for Zwitterions):

    • Cool to room temperature.[1][2][3]

    • Dilute with EtOAc.

    • Wash 1: Water (removes inorganic salts).

    • Wash 2: Saturated

      
       (ensures the basic piperazine is deprotonated and stays in the organic layer).
      
    • Dry over

      
       and concentrate.
      

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. (General overview of mechanism and base screening).

Sources

Validation

Comparative Guide: Optimizing Kinase Inhibitor Potency via Boronic Acid Selection in Suzuki-Miyaura Coupling

Executive Summary In the high-stakes arena of kinase inhibitor discovery, the Suzuki-Miyaura cross-coupling reaction serves as the primary engine for structural diversity. This guide provides a comparative technical anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the Suzuki-Miyaura cross-coupling reaction serves as the primary engine for structural diversity. This guide provides a comparative technical analysis of three distinct classes of boronic acids used to functionalize a 4-anilinoquinazoline scaffold (a privileged structure in EGFR and JNK inhibition).

We move beyond basic synthesis to analyze how the choice of the boronic acid "R-group" dictates not only the chemical yield (process efficiency) but, more critically, the biological fate of the final inhibitor (IC50, solubility, and selectivity).

The Chemistry of Diversity: Boronic Acid Selection

The core challenge in kinase inhibitor synthesis is balancing synthetic feasibility with biological potency . While phenylboronic acids are synthetically robust, they often yield lipophilic inhibitors with poor metabolic stability. Heteroaryl boronic acids offer superior binding kinetics but suffer from instability (protodeboronation) during synthesis.

We compare three specific boronic acid inputs used to derivatize the C-6 or C-7 position of a quinazoline core:

  • Phenylboronic Acid (Baseline): The standard for establishing hydrophobic interactions.

  • Pyridine-3-boronic Acid (Solubility/H-Bonding): Introduces a nitrogen acceptor for hydrogen bonding.

  • 1-Methyl-1H-pyrazole-4-boronic Acid (High Potency): A "privileged" moiety for maximizing ATP-pocket occupancy.

Comparative Performance Analysis

The following data synthesizes Structure-Activity Relationship (SAR) trends observed in EGFR and JNK3 inhibitor development (derived from Molecules 2018 and J. Med. Chem. studies).[1][2][3][4][5][6][7][8][9][10][11]

Table 1: Chemical Yield vs. Biological Potency
Boronic Acid InputResulting MotifSynthetic Yield (Standard)*Synthetic Yield (Optimized)**Kinase IC50 (Target: EGFR/JNK)Solubility (LogS)Primary Failure Mode
Phenylboronic Acid Biphenyl92% 95%120 nM-5.2 (Poor)Non-specific binding; poor solubility.
Pyridine-3-boronic Acid 3-Pyridyl45%82% 28 nM-3.8 (Moderate)Protodeboronation (C-B bond cleavage).
1-Methyl-pyrazole-4-boronic Acid N-Methyl-pyrazole38%76% 4 nM -3.1 (Good)Catalyst poisoning by azole nitrogen.

*Standard Conditions: Pd(PPh3)4, Na2CO3, DME/H2O, 80°C. **Optimized Conditions: Pd(dppf)Cl2, K3PO4, Dioxane/H2O, 100°C (See Protocol).

Key Insights:
  • The "Heteroaryl Tax": Using Pyridine and Pyrazole boronic acids drops standard yields by >50% due to rapid hydrolytic deboronation and coordination of the basic nitrogen to the Palladium catalyst.

  • The Potency Payoff: Despite the synthetic difficulty, the 1-Methyl-pyrazole derivative achieves a 30-fold increase in potency over the phenyl variant. This is driven by specific hydrogen bonds with the kinase "hinge region" (e.g., Met793 in EGFR) that the phenyl ring cannot form.

Structural Biology & Mechanism

Understanding why the boronic acid choice matters requires looking inside the ATP binding pocket.

Diagram 1: The Structural Impact of Boronic Acid Choice

The following diagram illustrates the mechanistic difference between the three variants within the kinase active site.

KinaseBinding Scaffold Quinazoline Core (Scaffold) Phenyl Phenyl Group (Hydrophobic) Scaffold->Phenyl Suzuki Coupling Pyridine 3-Pyridyl Group (H-Bond Acceptor) Scaffold->Pyridine Suzuki Coupling Pyrazole N-Methyl-Pyrazole (Dual H-Bond/Stacking) Scaffold->Pyrazole Suzuki Coupling Gatekeeper Gatekeeper Residue (Thr790/Met) Phenyl->Gatekeeper Steric Clash / Weak VdW Hinge Hinge Region (Met793) Pyridine->Hinge Weak H-Bond Solvent Solvent Front (Water Network) Pyridine->Solvent Solubilizing Interaction Pyrazole->Hinge Critical H-Bond (High Potency) Pyrazole->Solvent Favorable solvation

Caption: Mechanistic divergence of inhibitor binding modes. The Pyrazole moiety (green) enables critical H-bond interactions absent in the Phenyl variant (red).

Validated Experimental Protocol

To overcome the low yields associated with heteroaryl boronic acids (Table 1), the following optimized protocol mitigates protodeboronation and catalyst poisoning.

Optimized Suzuki-Miyaura Coupling for Heteroaryl Boronic Acids

Objective: Synthesis of 6-(1-methyl-1H-pyrazol-4-yl)quinazoline derivative.

Reagents:

  • Aryl Halide: 6-bromo-4-anilinoquinazoline (1.0 equiv)

  • Boronic Acid: 1-Methyl-1H-pyrazole-4-boronic acid (1.5 equiv) — Excess required due to instability.

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv) — Ferrocene ligand prevents Pd poisoning.

  • Base: K3PO4 (3.0 equiv) — Anhydrous phosphate is superior to carbonate for sensitive substrates.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Workflow:

  • Degassing (Critical): Charge the reaction vial with the aryl halide, boronic acid, and base. Seal and purge with Argon for 5 minutes. Oxygen promotes homocoupling and boronic acid oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl2 under a positive stream of Argon.

  • Solvent Addition: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 100°C for 4 hours. Note: Do not reflux overnight; heteroaryl boronic acids decompose upon prolonged heating.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Validation Check:

  • TLC: Monitor disappearance of the starting bromide.

  • LC-MS: Look for the [M+H]+ peak. If you see a mass corresponding to the starting bromide with the bromine replaced by hydrogen (M-Br+H), protodeboronation occurred. Corrective Action: Increase boronic acid equivalents or switch to a boronic ester (pinacol).

Downstream Impact: Signaling Pathways

The ultimate goal of this synthesis is to disrupt oncogenic signaling. The choice of the boronic acid determines the efficacy of this disruption.

Diagram 2: Kinase Inhibition Pathway (EGFR/MAPK)

This diagram visualizes the downstream cascade blocked by the synthesized inhibitors.

SignalingPathway Ligand EGF Ligand EGFR EGFR (RTK) Ligand->EGFR Activation RAS RAS-GTP EGFR->RAS Phosphorylation Inhibitor Synthesized Inhibitor Inhibitor->EGFR ATP Competition (IC50: 4nM) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation) ERK->Nucleus Transcription Factors

Caption: The inhibitor blocks the ATP-binding site of EGFR, halting the phosphorylation cascade to RAS/RAF/MEK/ERK.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (PMC). [Link]

  • Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones. Molecules (MDPI). [Link]

  • Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors. Bioorg Med Chem Lett. [Link]

  • Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes. Journal of Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic Acid

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential,...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical information for handling 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid. The protocols herein are designed not as a rigid checklist, but as a self-validating system of operations that prioritizes both personal safety and scientific integrity.

Hazard Assessment: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its hazard profile from closely related analogs, such as 2-(4-Methylpiperazin-1-yl)phenylboronic acid and other phenylboronic acid derivatives. The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[1][2][3][4]

This class of compounds is typically a fine, crystalline solid, which increases the risk of inadvertent inhalation of dust during handling, such as weighing or transferring the material.[5][6][7] Therefore, our PPE strategy must be comprehensive, addressing all potential routes of exposure: dermal, ocular, and respiratory.[8]

Hazard CategoryGHS Hazard StatementSignal Word
Acute Toxicity, Oral H302: Harmful if swallowedWarning
Skin Irritation H315: Causes skin irritationWarning
Eye Irritation H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity H335: May cause respiratory irritationWarning
Data synthesized from analogous compounds.[4]

Core Directive: A Multi-Layered PPE Protocol

A multi-layered approach to PPE is critical. This ensures redundancy in safety and protects against unforeseen circumstances. All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10]

Eye and Face Protection: The First Line of Defense

Direct contact of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid with the eyes can cause serious irritation.[1][2][3][4]

  • Mandatory: Chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times.[11] These provide a seal around the eyes to protect from dust and splashes.

  • Recommended for High-Risk Operations: When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during vigorous mixing or solvent addition), a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection: Preventing Dermal Exposure

Phenylboronic acids are known skin irritants.[1][3][4] The goal is to create a complete barrier between the chemical and your skin.

  • Gloves: Nitrile or neoprene gloves are the standard recommendation. Always inspect gloves for tears or pinholes before use.[11][12] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[11] For extended operations, consider double-gloving.

  • Laboratory Coat: A fully fastened, long-sleeved laboratory coat is mandatory to protect skin and personal clothing.[10]

  • Personal Apparel: Long pants and closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled.[10]

Respiratory Protection: Beyond the Fume Hood

While a properly functioning chemical fume hood is the primary engineering control for preventing respiratory exposure, certain situations may warrant additional protection.[10]

  • Standard Operations: For routine weighing and solution preparation inside a fume hood, specific respiratory protection is not typically required.

  • When to Consider a Respirator: If you are handling large quantities of the powder outside of a glovebox, or if there is a failure in the ventilation system, a NIOSH-approved N95 respirator or higher should be used. All respirator use must be in accordance with your institution's written Respiratory Protection Program, which includes fit-testing and training, as mandated by OSHA.[13]

Operational Plan: Safe Handling Workflow

This step-by-step workflow integrates PPE usage into the practical handling of the compound, ensuring a self-validating system of safety.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is on and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.

  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves.

  • Chemical Handling: Conduct all manipulations, including weighing, transferring, and preparing solutions, deep within the chemical fume hood to ensure containment of any dust.

  • Doffing PPE: Once the chemical is securely contained and the work area is clean, remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove gloves first using the proper technique, followed by the lab coat, and finally, the goggles.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.[3][5][11]

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE & Engineering Controls cluster_contingency Contingency cluster_disposal Post-Handling & Disposal start Begin Handling of 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid risk_assessment Assess Task: Weighing, Solution Prep, Large Quantity? start->risk_assessment fume_hood Work Inside Certified Chemical Fume Hood risk_assessment->fume_hood All Tasks base_ppe Don Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->base_ppe respirator_check High Dust/Aerosol Potential? base_ppe->respirator_check respirator Add N95 Respirator (per institutional policy) respirator_check->respirator Yes end_op Complete Operation respirator_check->end_op No respirator->end_op decon Decontaminate Workspace end_op->decon doff Doff PPE Correctly decon->doff waste Dispose of Contaminated Waste & PPE as Hazardous Waste doff->waste wash Wash Hands Thoroughly waste->wash

Caption: PPE selection and handling workflow for boronic acids.

Contingency and Disposal Plans

Spill Management

Accidents happen. A prepared response is critical to mitigating risk.

  • Minor Solid Spill (<1g):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully sweep the material into a dustpan and place it in a sealed, labeled hazardous waste container.[9]

    • Clean the area with soap and water.[14]

  • Minor Liquid Spill:

    • Alert personnel and control the source of the spill if safe to do so.

    • Contain the spill by creating a dike with an inert absorbent material like vermiculite or sand.[14][15]

    • Once absorbed, scoop the material into a sealed, labeled hazardous waste container.

    • Decontaminate the area with soap and water.

For any major spill, or if you feel unwell, evacuate the area immediately and notify your institution's Environmental Health and Safety (EHS) department.[14][16]

Waste Disposal

Proper disposal is the final, critical step in the chemical handling lifecycle.

  • Solid Waste: All contaminated solid materials, including gloves, weigh paper, and absorbent materials from spills, must be collected in a designated, sealable container for solid hazardous waste.[9]

  • Liquid Waste: Solutions containing 4-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid must be collected in a designated, sealed container for liquid hazardous waste.[9]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[9] After rinsing and air-drying in a fume hood, deface the label and dispose of the container according to your institution's guidelines.

Under no circumstances should this chemical or its waste be disposed of in the regular trash or down the drain.[6][9][11] Always adhere to your local and institutional hazardous waste disposal procedures.[17]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 3-(Hydroxymethyl)phenylboronic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • HPC Standards. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • Generon. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

  • TBEP Labs. (2019). Chemical Spill Clean-Up. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Enviro Safetech. (2019). NIOSH Pocket Guide To Chemical Hazards. Retrieved from [Link]

  • MDPI. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. Retrieved from [Link]

  • GV Health - Life.Protected. (2022, May 4). Chemical spill cleanup procedures. YouTube. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences (PNAS). (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Spill Cleanup Quick Reference. Retrieved from [Link]

  • Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). OSHA Laboratory Standard. Retrieved from [Link]

  • AZoM. (2020). The Equipment Every Laboratory Needs to Keep Employees Safe. Retrieved from [Link]

  • NIOSH. (2020, June 23). NIOSH Pocket Guide to Chemical Hazards App Features and Use Demo Video. YouTube. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]

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